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  • Product: 18-Methylmestranol
  • CAS: 14009-70-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 18-Methylmestranol: Discovery and Synthesis

This guide provides a comprehensive technical overview of 18-Methylmestranol, a synthetic estrogen, from its discovery within the pioneering era of steroidal contraceptives to the intricacies of its chemical synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 18-Methylmestranol, a synthetic estrogen, from its discovery within the pioneering era of steroidal contraceptives to the intricacies of its chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale behind its creation and the chemical strategies employed in its synthesis, grounded in the seminal work of pioneers in the field.

Introduction: The Quest for Novel Oral Contraceptives

The mid-20th century witnessed a revolution in reproductive health with the advent of oral contraceptives.[1][2][3] This era was marked by intense research and development aimed at creating potent, safe, and orally active synthetic hormones.[1][4] At the forefront of this endeavor was the pharmaceutical company Wyeth Laboratories, where the distinguished organic chemist Dr. Herchel Smith led a team that patented numerous new chemical reactions for the synthesis of novel steroids.[4][5][6] Their work was pivotal in the invention of synthetic birth control pills and other hormone therapy treatments.[4] It is within this context of innovation and the drive to modify and enhance the properties of steroidal hormones that 18-Methylmestranol emerged.

18-Methylmestranol, a derivative of mestranol, itself a prodrug of ethinylestradiol, represents a targeted modification of the core steroid structure. The introduction of a methyl group at the C18 position was a strategic chemical alteration aimed at exploring the structure-activity relationships of synthetic estrogens and potentially improving their pharmacological profile.

Table 1: Chemical and Physical Properties of 18-Methylmestranol

PropertyValue
IUPAC Name (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol
Synonyms 13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol
CAS Number 14009-70-2
Molecular Formula C₂₂H₂₈O₂
Molecular Weight 324.46 g/mol

The Discovery of 18-Methylmestranol: A Legacy of Herchel Smith and Wyeth Laboratories

The discovery of 18-Methylmestranol is intrinsically linked to the broader research program led by Herchel Smith at Wyeth Pharmaceuticals in the 1960s and 1970s.[5] Smith's group was a powerhouse in the total synthesis of steroids, developing novel methods to create steroids not found in nature.[5] Their focus was on creating new progestins and estrogens for use in oral contraceptives.[5]

The strategic impetus for synthesizing 18-methyl substituted steroids, such as 18-Methylmestranol, stemmed from a systematic exploration of how structural modifications to the steroid nucleus would impact biological activity. The "18-methyl" designation is a historical colloquialism referring to the ethyl group at the C13 position, which replaces the typical methyl group found in natural estrogens. This C13 position is stereochemically crucial, and alterations here were known to significantly influence hormonal potency.

While a singular "discovery" paper for 18-Methylmestranol is not readily apparent in the public domain, its genesis can be traced through the patents and publications of Herchel Smith and his colleagues from that period, which describe the synthesis of a variety of 13-alkylgonane derivatives.[7][8] These documents reveal a clear research trajectory focused on manipulating the steroid backbone to fine-tune its interaction with estrogen and progesterone receptors. The synthesis of compounds like Methoxydienone, a 13β-ethylgonane derivative, by Smith's team further underscores their expertise and interest in this class of steroids.[5]

The Total Synthesis of 18-Methylmestranol: A Retrosynthetic Approach

A plausible retrosynthetic analysis of 18-Methylmestranol reveals a convergent approach, a hallmark of efficient steroid synthesis.

Retrosynthesis Mestranol 18-Methylmestranol Ethynylation Ethynylation of C17-ketone Mestranol->Ethynylation Retrosynthetic Step Core 13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one Ethynylation->Core Retrosynthetic Step Birch Birch Reduction of Tetralone Derivative Core->Birch Retrosynthetic Step Torgov Torgov-Smith Annulation Birch->Torgov Retrosynthetic Step Dione Secodione Intermediate Torgov->Dione Retrosynthetic Step Vinyl Vinyl Ketone Precursor Dione->Vinyl Retrosynthetic Step Methoxy m-Methoxyphenylethylamine Dione->Methoxy Retrosynthetic Step

Caption: Retrosynthetic analysis of 18-Methylmestranol.

Key Experimental Protocol: The Torgov-Smith Annulation for the Steroid Core

A foundational step in many total syntheses of steroids from this era, including those developed by Herchel Smith, is the Torgov-Smith annulation. This powerful reaction constructs the C and D rings of the steroid nucleus onto an existing A/B-ring precursor.

Step-by-Step Methodology:

  • Preparation of the Vinyl Ketone Precursor: The synthesis would likely begin with a readily available starting material, which is then converted to a vinyl ketone. For a 13-ethyl derivative, a precursor containing an ethyl group at the appropriate position would be utilized.

  • Condensation Reaction: The vinyl ketone precursor is reacted with a suitable A-ring synthon, such as a derivative of m-methoxyphenylethylamine, under acidic or basic conditions. This condensation reaction forms a key secodione intermediate.

  • Cyclization (Annulation): The secodione intermediate is then subjected to an acid-catalyzed cyclization. This intramolecular aldol condensation/dehydration sequence closes the C and D rings, forming the tetracyclic steroid core.

Formation of the Aromatic A-Ring and Introduction of the 17-Keto Group

Following the construction of the core structure, the synthesis would proceed to establish the characteristic aromatic A-ring of estrogens and the ketone at the C17 position.

Step-by-Step Methodology:

  • Birch Reduction: A Birch reduction of a suitable tetralone derivative, a common strategy in steroid synthesis, would be employed to generate the desired diene system in the A and B rings.

  • Acid-catalyzed Isomerization: Subsequent treatment with acid would then isomerize the diene to form the thermodynamically stable aromatic A-ring, yielding the 3-methoxy-gona-1,3,5(10)-triene skeleton.

  • Oxidation: The hydroxyl group at C17 would then be oxidized to a ketone using standard oxidizing agents such as chromic acid. This yields the key intermediate: 13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one .

Final Step: Ethynylation of the C17-Ketone

The final and crucial step to arrive at 18-Methylmestranol is the introduction of the ethynyl group at the C17 position. This modification is known to significantly enhance oral bioavailability and estrogenic potency.

Step-by-Step Methodology:

  • Reaction with Acetylide: The 17-keto steroid is treated with an acetylide salt, typically lithium acetylide or sodium acetylide, in a suitable solvent like liquid ammonia or tetrahydrofuran.

  • Nucleophilic Addition: The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon at C17.

  • Workup: An aqueous workup protonates the resulting alkoxide, yielding the 17α-ethynyl-17β-hydroxy functionality and completing the synthesis of 18-Methylmestranol.

Synthesis_Flowchart start Starting Materials torgov Torgov-Smith Annulation start->torgov birch Birch Reduction torgov->birch isomerization Acid-catalyzed Isomerization birch->isomerization oxidation C17-OH Oxidation isomerization->oxidation ethynylation C17-Ketone Ethynylation oxidation->ethynylation product 18-Methylmestranol ethynylation->product

Caption: Simplified workflow for the total synthesis of 18-Methylmestranol.

Pharmacological Profile and Mechanism of Action

As a derivative of mestranol, 18-Methylmestranol is presumed to act as a prodrug, being metabolized in the liver to its active form, which would be the 18-methyl analog of ethinylestradiol. This active metabolite would then exert its effects by binding to and activating estrogen receptors (ERα and ERβ).

The primary mechanism of action of estrogens is the modulation of gene transcription. Upon binding to the estrogen receptor in the nucleus of target cells, the receptor-ligand complex undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes. This cascade of events ultimately results in the physiological effects associated with estrogens.

Structure-Activity Relationships: The Significance of the 18-Methyl Group

The introduction of the ethyl group at the C13 position (the "18-methyl" group) is a critical modification that influences the pharmacological properties of the steroid. Structure-activity relationship (SAR) studies of estrogens have revealed several key principles:

  • Receptor Binding: The overall shape and stereochemistry of the steroid nucleus are paramount for high-affinity binding to the estrogen receptor.

  • Influence of C13-Substitution: Altering the size of the substituent at the C13 position can impact the conformation of the D-ring and the overall topography of the molecule, thereby affecting its fit within the ligand-binding pocket of the estrogen receptor.

  • Potency and Selectivity: Modifications at the C13 position can modulate the estrogenic potency and potentially introduce selectivity for different estrogen receptor subtypes or tissues.

A study on the impact of inverting the C18-methyl group of estradiol from the natural β-configuration to the α-configuration demonstrated a significant decrease in estrogenic activity.[1] The 18-epi-17β-estradiol analog showed markedly lower affinity for the estrogen receptor and reduced estrogenicity in cell-based assays.[1] This highlights the critical importance of the stereochemistry at the C13 position for potent estrogenic activity. While 18-Methylmestranol retains the natural β-configuration of the ethyl group, the increased steric bulk compared to a methyl group would be expected to subtly alter its interaction with the receptor, a key rationale for its synthesis during the exploratory phase of contraceptive development.

Table 2: Comparative Estrogenic Activity of Estradiol Analogs [1]

CompoundRelative Binding Affinity for ER (%)Estrogenicity in MCF-7 cells (relative to 17β-E2)
17β-Estradiol1001
18-epi-17β-Estradiol1.2~1/1000

Data from a study on estradiol derivatives, presented to illustrate the impact of C18-methyl group modifications.

Conclusion and Future Perspectives

18-Methylmestranol stands as a testament to the ingenuity and systematic approach of medicinal chemists during the golden age of steroid research. Its discovery and synthesis were driven by a deep understanding of steroid chemistry and a clear therapeutic goal: the development of improved oral contraceptives. While it may not be a widely used compound today, the principles behind its design and the synthetic strategies employed in its creation remain fundamental to the field of steroid drug discovery.

Further research into the specific pharmacological profile of 18-Methylmestranol and its active metabolites could provide valuable insights into the nuanced structure-activity relationships of synthetic estrogens. Modern computational modeling and advanced analytical techniques could be applied to retrospectively analyze the rationale for its synthesis and to explore its potential interactions with estrogen receptors in greater detail. The legacy of Herchel Smith and his colleagues at Wyeth Laboratories continues to inform and inspire the next generation of scientists working to develop novel therapeutics based on the versatile steroid scaffold.

References

  • About Herchel Smith. (n.d.). Herchel Smith Postdoctoral Research Fellowships. Retrieved January 31, 2026, from [Link]

  • The Contraceptive Pill (Student Film Competition). (2016, May 19). YouTube. Retrieved January 31, 2026, from [Link]

  • Herchel Smith (Emmanuel 1942). (n.d.). Cambridge in America. Retrieved January 31, 2026, from [Link]

  • Watkins, E. S. (2012). How the Pill Became a Lifestyle Drug: The Pharmaceutical Industry and Birth Control in the United States Since 1960. American journal of public health, 102(8), 1462–1472. [Link]

  • Sitruk-Ware, R., & Nath, A. (2013). The use of progestins in contraception. Best practice & research. Clinical obstetrics & gynaecology, 27(6), 837–847. [Link]

  • Ayan, D., Roy, J., Maltais, R., & Poirier, D. (2011). Impact of estradiol structural modifications (18-methyl and/or 17-hydroxy inversion of configuration) on the in vitro and in vivo estrogenic activity. The Journal of steroid biochemistry and molecular biology, 127(3-5), 324–330. [Link]

  • Oral Contraceptive Pill. (n.d.). Dittrick Medical History Center. Retrieved January 31, 2026, from [Link]

  • Erev, T. (2020). History of oral contraception. Ginekologia Polska, 91(7), 421–425. [Link]

  • Schindler, A. E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J. R., Schweppe, K. W., & Thijssen, J. H. (2003). Classification and pharmacology of progestins. Maturitas, 46 Suppl 1, S7–S16. [Link]

  • Baird, D. T. (2000). History of Oral Contraception. Virtual Mentor, 2(6), 55–56. [Link]

  • A Timeline of Contraception. (n.d.). PBS. Retrieved January 31, 2026, from [Link]

  • Methoxydienone. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Yager, J. D., & Davidson, N. E. (2006). Estrogen carcinogenesis in breast cancer. The New England journal of medicine, 354(3), 270–282. [Link]

  • Buzby, G. C., Hartley, D., Hughes, G. A., Smith, H., Gadsby, B. W., & Jansen, A. B. (1967). Totally Synthetic Steroid Hormones. XIII.1 The Chemical Resolution of Some Racemic Estrane, 13β-Ethylgonane, and 13β-n-Propylgonane Derivatives and the Preparation of Some Estrane and 13β-Ethylgonane Derivatives of Unnatural Configuration. Journal of Medicinal Chemistry, 10(2), 199–204. [Link]

  • Yarrow, J. F., McCoy, S. C., & Borst, S. E. (2010). 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate. American journal of physiology. Endocrinology and metabolism, 298(4), E850–E858. [Link]

  • Buzby, G. C., Jr, Hartley, D., Hughes, G. A., Smith, H., Gadsby, B. W., & Jansen, A. B. (1967). Totally synthetic steroid hormones. 13. The chemical resolution of some racemic estrane, 13-beta-ethylgonane, and 13-beta-n-propylgonane derivatives and the preparation of some estrane and 13-beta-ethylgonane derivatives of unnatural configuration. Journal of medicinal chemistry, 10(2), 199–204. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 18-Methylmestranol in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 18-Methylmestranol, a synthetic steroid. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 18-Methylmestranol, a synthetic steroid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the principles governing its solubility, alongside practical, field-tested methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 18-Methylmestranol, understanding its solubility is paramount for a multitude of applications, including:

  • Pharmacological Screening: Ensuring the compound is in solution is fundamental for accurate and reproducible in vitro and in vivo assays.

  • Formulation Development: The development of effective dosage forms is critically dependent on the solubility of the active pharmaceutical ingredient (API).

  • Analytical Method Development: Solubilization is the initial step for most analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Chemical Synthesis and Purification: Solvent selection is crucial for reaction efficiency, product yield, and subsequent purification processes.

18-Methylmestranol, with the molecular formula C₂₂H₂₈O₂ and a molecular weight of 324.46, is a beige solid at room temperature.[1] Its steroidal backbone, a largely non-polar hydrocarbon structure, dictates its solubility behavior, which will be explored in the subsequent sections.

Theoretical Framework: Predicting the Solubility of 18-Methylmestranol

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This means that substances with similar polarities are more likely to be miscible. The molecular structure of 18-Methylmestranol, characterized by a rigid four-ring steroid nucleus, a methoxy group, and a hydroxyl group, presents a molecule that is predominantly non-polar with localized regions of polarity.

Key Structural Features Influencing Solubility:

  • Steroid Nucleus: The extensive hydrocarbon framework is hydrophobic and favors dissolution in non-polar organic solvents.

  • Methoxy Group (-OCH₃): This group introduces a slight degree of polarity.

  • Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group can interact with polar solvents.

  • Ethynyl Group (-C≡CH): This group also contributes to the molecule's overall character.

Based on this structure, it is anticipated that 18-Methylmestranol will exhibit poor solubility in highly polar protic solvents like water and increasing solubility in organic solvents as their polarity decreases.

Qualitative Solubility Profile of 18-Methylmestranol

While specific quantitative solubility data for 18-Methylmestranol is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its chemical structure and the known solubility of similar steroid hormones.[3][4]

Solvent ClassCommon ExamplesPredicted Solubility of 18-MethylmestranolRationale
Polar Protic Water, Methanol, EthanolPoor to Sparingly SolubleThe large, non-polar steroid backbone dominates the molecular properties, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. Solubility is expected to be slightly better in methanol and ethanol compared to water due to their lower polarity.[4]
Polar Aprotic DMSO, Acetonitrile, DMFSolubleThese solvents possess high dipole moments and can effectively solvate the polar functional groups of 18-Methylmestranol without the high energetic cost of disrupting a hydrogen-bonded network. DMSO is known to be an excellent solvent for many organic compounds.[3]
Non-Polar Hexane, Toluene, DichloromethaneSoluble to Freely SolubleThe non-polar nature of these solvents aligns well with the hydrophobic steroid nucleus, facilitating dissolution through van der Waals interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is essential. The shake-flask method is a well-established and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, typically HPLC-UV.

Materials and Equipment
  • 18-Methylmestranol (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, Acetonitrile, Dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 18-Methylmestranol and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid 18-Methylmestranol to a series of vials (ensure there is undissolved solid at the end of the experiment).

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved particles. Note: Pre-wetting the filter with the solution can help minimize adsorption of the analyte to the filter material.

    • Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to bring the concentration within the range of the calibration curve.

  • Analytical Quantification:

    • Analyze the calibration standards and the prepared samples by HPLC-UV. A reversed-phase C18 column is typically suitable for steroid analysis.[6] The mobile phase could be a gradient of acetonitrile and water.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 18-Methylmestranol in the diluted samples from the calibration curve.

    • Calculate the equilibrium solubility in the original solvent, taking into account the dilution factor.

Self-Validating System and Quality Control
  • Visual Confirmation: Ensure that excess solid remains in the vials at the end of the experiment.

  • Equilibrium Confirmation: Analyze samples at multiple time points to confirm that the concentration has reached a plateau.

  • Calibration Curve Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Blank Samples: Analyze blank solvent samples to ensure there are no interfering peaks.

  • Replicates: Perform the experiment in triplicate to assess the precision of the results.

Data Interpretation and Visualization

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Example Data
Water25<0.01<3.08 x 10⁻⁵
Ethanol255.20.016
Acetonitrile2525.80.079
DMSO25>100* >0.308*
Dichloromethane2585.30.263

(Note: The values in this table are hypothetical examples for illustrative purposes.)

Workflow for Solubility Determination

The following diagram illustrates the systematic workflow for determining the solubility of 18-Methylmestranol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 18-Methylmestranol B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Confirm presence of undissolved solid D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Analyze by HPLC-UV H->I L Calculate solubility I->L J Prepare calibration standards K Generate calibration curve J->K K->L

Caption: Experimental workflow for thermodynamic solubility determination.

Solvent Selection Logic

The choice of solvent is dictated by the intended application. The following diagram provides a decision-making framework for solvent selection.

G Start Define Application BioAssay Biological Assay Start->BioAssay Formulation Formulation Study Start->Formulation Analysis Analytical Method Start->Analysis Synthesis Chemical Synthesis Start->Synthesis DMSO_Stock Use DMSO for stock, then dilute in aqueous buffer BioAssay->DMSO_Stock High Concentration Stock Solvent_Screen Screen various pharmaceutically acceptable solvents Formulation->Solvent_Screen Determine required concentration HPLC_Mobile_Phase Use solvent miscible with mobile phase (e.g., ACN, MeOH) Analysis->HPLC_Mobile_Phase HPLC Analysis Reaction_Solvent Select aprotic or non-polar solvent based on reaction (e.g., DCM, Toluene) Synthesis->Reaction_Solvent Reaction Medium

Caption: Decision tree for solvent selection based on application.

Conclusion

This guide has provided a detailed technical overview of the solubility of 18-Methylmestranol. While specific quantitative data is sparse, a strong theoretical and practical framework has been established. By understanding the physicochemical properties of 18-Methylmestranol and employing the robust experimental protocol outlined, researchers can confidently and accurately determine its solubility in a variety of common laboratory solvents, thereby facilitating progress in their respective fields of study.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Jung, E., et al. (n.d.). Solubility test of sex steroid hormones in solvent medium. ResearchGate. Retrieved from [Link]

  • Mesmer, M. Z., & Satzger, R. D. (1997). Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. Journal of Chromatographic Science, 35(1), 38–42. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869–878. Retrieved from [Link]

  • Mesmer, M. Z., & Satzger, R. D. (1997). Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. SciSpace. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Ekwall, P., & Sjöblom, L. (n.d.). Aqueous solutions of steroid hormones. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). Retrieved from [Link]

  • Mesmer, M. Z., & Satzger, R. D. (1997). Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. PubMed. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Pal, A., & Gunturi, S. S. B. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1729. Retrieved from [Link]

  • Ko, K., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. PLoS One, 14(12), e0226338. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of steroids (in g per liter) in ethanol, ethanol-water solution, and physiological solution measured at room temperature. Retrieved from [Link]

  • Al-Ali, A. A., et al. (2018). Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • Wang, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56133. Retrieved from [Link]

  • American Chemical Society. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 18-Methyl Mestranol. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Basic Pharmacology of 18-Methylmestranol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary This guide provides a comprehensive technical overview of the basic pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the basic pharmacology of 18-Methylmestranol, a synthetic steroidal estrogen. Drawing parallels from its parent compound, mestranol, this document elucidates the anticipated mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key methodologies for its in vitro characterization. The primary mode of action for this class of compounds is centered on agonist activity at nuclear estrogen receptors (ERα and ERβ), initiating a cascade of genomic and non-genomic signaling events. As with mestranol, 18-Methylmestranol is presumed to function as a prodrug, requiring hepatic demethylation to its biologically active form, a derivative of ethinylestradiol. This guide consolidates current understanding, provides comparative data for context, and presents a detailed experimental protocol for assessing receptor binding affinity, a critical first step in the characterization of any novel estrogenic compound.

Introduction and Chemical Identity

18-Methylmestranol is a synthetic estrogen and a derivative of mestranol. Structurally, it belongs to the 19-norprogestin family, characterized by the absence of a methyl group at the C19 position and the presence of an ethynyl group at C17, which significantly enhances oral bioavailability and metabolic stability compared to endogenous estrogens. Its parent compound, mestranol, was a key component in early oral contraceptives and is well-documented as a prodrug for the potent estrogen, ethinylestradiol.[1] It is therefore scientifically reasoned that 18-Methylmestranol follows a similar metabolic activation pathway. This guide will explore its pharmacology based on this foundational premise, providing drug development professionals with the core knowledge needed for preclinical assessment.

Table 1: Physicochemical Properties of 18-Methylmestranol

PropertyValueSource
IUPAC Name (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol[2]
CAS Number 14009-70-2[2][3]
Molecular Formula C₂₂H₂₈O₂[2][3]
Parent Drug Mestranol[3]

Mechanism of Action: Estrogen Receptor Modulation

The biological effects of synthetic estrogens are mediated through their interaction with specific intracellular estrogen receptors, ERα and ERβ.[4] These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes. The signaling process can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway is the primary mechanism for estrogenic action and unfolds over hours to days.[5]

  • Ligand Binding: As a lipophilic molecule, 18-Methylmestranol (following its presumed activation) diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.[4]

  • Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization (homodimers ERα/ERα or ERβ/ERβ, or heterodimers ERα/ERβ).

  • Nuclear Translocation & DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]

  • Gene Transcription: The complex recruits co-activator or co-repressor proteins, initiating or suppressing the transcription of target genes, ultimately leading to a physiological response.[6]

Non-Genomic Signaling Pathway

Estrogens can also elicit rapid cellular responses (occurring in seconds to minutes) that do not depend on gene transcription.[7][8] This is achieved through a subpopulation of ERs located at the plasma membrane (mERs) or through G protein-coupled estrogen receptors (GPER).[5][9]

  • Mechanism: Activation of these membrane-associated receptors triggers intracellular second messenger cascades, such as the activation of protein kinases like MAPK and PI3K.[5][7] These pathways can, in turn, influence cell proliferation, survival, and even modulate the activity of nuclear transcription factors, representing a "nongenomic-to-genomic" signaling crosstalk.[8]

EstrogenSignalingPathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus E Activated 18-Methylmestranol ER_HSP Inactive ER Complex E->ER_HSP Binding ER Estrogen Receptor (ERα/β) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Recruits Co-activators E_out 18-Methylmestranol E_out->E

Caption: Classical genomic signaling pathway for estrogen receptor agonists.

Pharmacokinetic (ADME) Profile

The pharmacokinetic properties of 18-Methylmestranol have not been extensively published. However, a profile can be reliably inferred from its parent compound, mestranol.

  • Absorption: Administered orally, mestranol is well-absorbed.

  • Distribution: Like other estrogens, it is expected to be highly protein-bound in the plasma, primarily to sex hormone-binding globulin (SHBG) and albumin.[4]

  • Metabolism: This is the most critical step. Mestranol is a biologically inactive prodrug that requires O-demethylation in the liver to its active metabolite, ethinylestradiol.[4][10] This conversion is mediated primarily by the cytochrome P450 enzyme CYP2C9.[10] The conversion efficiency for mestranol is approximately 70%.[11] It is highly probable that 18-Methylmestranol undergoes a similar hepatic conversion to its corresponding active ethinylestradiol derivative.

  • Excretion: The metabolites of synthetic estrogens are primarily excreted in the urine.

Table 2: Comparative Pharmacokinetic Parameters

ParameterMestranolEthinylestradiol (Active Metabolite)Note / Implication for 18-Methylmestranol
Prodrug Status YesNo18-Methylmestranol is expected to be a prodrug.
Active Form EthinylestradiolN/AThe active form of 18-Methylmestranol will be its demethylated ethinylestradiol analog.
Bioequivalence 50 µg ≈ 35 µg of EthinylestradiolN/ADosing must account for the efficiency of metabolic conversion.[11]
Elimination Half-life ~50 minutes7 - 36 hoursThe prodrug is cleared quickly, while the active metabolite has a prolonged duration of action.[11]

Pharmacodynamics and Biological Activity

The primary pharmacodynamic effect of 18-Methylmestranol is estrogenic activity. Its potency is a function of two key factors: the efficiency of its conversion to the active metabolite and the binding affinity of that metabolite for the estrogen receptors.

Mestranol itself has a very low affinity for the estrogen receptor, only 0.1–2.3% of the affinity of estradiol.[11] In contrast, its active metabolite, ethinylestradiol, has a high affinity, ranging from 75–190% of estradiol.[11] This stark difference underscores the importance of metabolic activation. The estrogenic effects are widespread, impacting the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.[4] A key systemic effect is the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary, which forms the basis of its use in hormonal contraception.[4]

Table 3: Comparative Estrogen Receptor Binding Affinity

CompoundReceptor Binding Affinity (RBA) vs. Estradiol (100%)Significance
Estradiol100%Endogenous reference ligand.
Mestranol0.1 - 2.3%Demonstrates the inactivity of the prodrug form.[11]
Ethinylestradiol75 - 190%Shows the high potency of the active metabolite.[11]
18-Methylmestranol To be determinedExpected to be very low, similar to mestranol.
Active Metabolite of 18-Methylmestranol To be determinedExpected to be high, similar to ethinylestradiol.

Methodological Approach: In Vitro Characterization

To characterize a novel compound like 18-Methylmestranol, a tiered approach of in vitro assays is essential.[12][13][14] The foundational experiment is the competitive radioligand binding assay, which directly measures the compound's affinity for the estrogen receptor.

Rationale for a Competitive Binding Assay

This assay is selected as the primary screening tool for its direct, quantitative, and mechanistic relevance. It answers the fundamental question: "Does the compound interact with the target receptor, and with what affinity?" The output, typically an IC₅₀ or Kᵢ value, provides a robust metric for ranking the potency of new compounds relative to known standards. This is a self-validating system; the inclusion of a reference compound (e.g., estradiol) and a negative control ensures the assay is performing as expected and provides a benchmark for interpreting the results for the test compound.

Detailed Protocol: ERα Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the active metabolite of 18-Methylmestranol for the human estrogen receptor alpha (ERα).

Materials:

  • Recombinant human ERα protein.

  • [³H]-Estradiol (Radioligand).

  • Test Compound (active metabolite of 18-Methylmestranol).

  • Unlabeled Estradiol (Reference Competitor).

  • Assay Buffer (e.g., Tris-HCl based buffer with additives to prevent non-specific binding).

  • 96-well microplates.

  • Hydroxyapatite slurry or filter mats.

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound and the unlabeled estradiol reference competitor in assay buffer. A typical range spans from 10⁻¹² M to 10⁻⁵ M.

    • Dilute the [³H]-Estradiol in assay buffer to a final concentration near its Kₑ (dissociation constant), typically ~0.5 nM.

    • Dilute the recombinant ERα protein to a concentration optimized for a robust signal-to-noise ratio.

  • Assay Incubation:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Either the test compound, unlabeled estradiol, or buffer alone (for total binding control).

      • [³H]-Estradiol.

      • ERα protein (to initiate the reaction).

    • Define wells for "Total Binding" (Radioligand + Receptor) and "Non-Specific Binding" (Radioligand + Receptor + a saturating concentration of unlabeled Estradiol, e.g., 1 µM).

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Add a hydroxyapatite slurry to each well. The hydroxyapatite binds the receptor-ligand complex.

    • Alternatively, use a cell harvester to rapidly filter the contents of each well through glass fiber filter mats, which trap the receptor-ligand complexes.

    • Wash the slurry or filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Acquisition:

    • Add scintillation fluid to each well (if using a slurry in a filter plate) or to vials containing the filter mats.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation cluster_detect 4. Detection & Analysis p1 Prepare Dilution Series (Test & Reference Compounds) a1 Combine Reagents in 96-well Plate p1->a1 p2 Prepare Radioligand ([³H]-Estradiol) p2->a1 p3 Prepare Receptor (Recombinant ERα) p3->a1 a2 Incubate to Reach Equilibrium a1->a2 s1 Add HAP Slurry or Filter Harvest a2->s1 s2 Wash to Remove Unbound Ligand s1->s2 d1 Add Scintillation Fluid s2->d1 d2 Read CPM on Scintillation Counter d1->d2 d3 Calculate IC₅₀ and Kᵢ d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Summary and Future Directions

18-Methylmestranol is a synthetic estrogen that, like its parent compound mestranol, is expected to function as a prodrug, requiring hepatic demethylation for its potent estrogenic activity. Its pharmacological profile is anticipated to closely mirror that of ethinylestradiol, acting as a full agonist at both ERα and ERβ to modulate gene transcription through genomic and non-genomic pathways.

For drug development professionals, the critical path forward involves:

  • Confirmation of Metabolism: In vitro studies using human liver microsomes are necessary to confirm the conversion of 18-Methylmestranol to its active metabolite and to identify the specific CYP450 isozymes involved.

  • Quantitative In Vitro Profiling: A comprehensive characterization using a panel of assays, including the binding assay described, as well as reporter gene and cell proliferation assays, will establish its potency and efficacy profile.[15][16]

  • Receptor Subtype Selectivity: Determining the binding affinity and functional activity at ERα versus ERβ is crucial, as differential selectivity can lead to distinct therapeutic profiles and side-effect liabilities.

This guide provides the foundational pharmacological context and a robust methodological starting point for the scientific evaluation of 18-Methylmestranol.

References

  • Vertex AI Search. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall.
  • Vertex AI Search. (n.d.). MEL-18 loss mediates estrogen receptor–α downregulation and hormone independence. PMC - NIH.
  • Vertex AI Search. (n.d.). MEL-18 loss mediates estrogen receptor-α downregulation and hormone independence.
  • Vertex AI Search. (2009, February 19). Mestranol - DrugPedia. osdd.net.
  • Vertex AI Search. (n.d.). The many faces of estrogen signaling. PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Mestranol | Estrogen Receptor Agonist. MedchemExpress.com.
  • Vertex AI Search. (2017, November 6). Experimental Models for Evaluating Non-Genomic Estrogen Signaling. PMC - NIH.
  • Vertex AI Search. (n.d.). Mestranol - Wikipedia.
  • Vertex AI Search. (n.d.). Quantitative comparisons of in vitro assays for estrogenic activities. PMC - NIH.
  • Vertex AI Search. (n.d.). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. PubMed.
  • Vertex AI Search. (n.d.). In Vitro Bioassays for Assessing Estrogenic Substances. ACS Publications.
  • Vertex AI Search. (n.d.). Comparison of the bioavailability and pharmacokinetics of oral methylergometrine in men and women. PubMed.
  • Vertex AI Search. (n.d.). In vitro assay, estrogenic activity. Pharmatest Services.
  • Vertex AI Search. (2021, March 18). Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer. Frontiers.
  • Vertex AI Search. (2017, January 6). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE.
  • Vertex AI Search. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment.
  • Vertex AI Search. (n.d.). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology.
  • Vertex AI Search. (2013, April 30). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PMC - NIH.
  • Vertex AI Search. (n.d.). In vitro test systems for the evaluation of the estrogenic activity of natural products. PubMed.
  • Vertex AI Search. (n.d.). MGMT Inhibition Restores ERα Functional Sensitivity to Antiestrogen Therapy. PMC.
  • Vertex AI Search. (2022, November 30). Estrogen Signaling Pathway Steps || Genomic and Nongenomic pathways of steroid hormones. YouTube.
  • Vertex AI Search. (n.d.). 18-Methyl Mestranol. Acanthus Research.
  • Vertex AI Search. (n.d.). 18-Methyl Mestranol. Amerigo Scientific.

Sources

Protocols & Analytical Methods

Method

Stability-Indicating RP-HPLC Method for the Quantification of 18-Methylmestranol: Development, Validation, and Protocol

An Application Note for the Pharmaceutical Analysis of 18-Methylmestranol Abstract This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 18-Methylmestranol

Abstract

This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 18-Methylmestranol. The method is designed for accuracy and precision, making it suitable for routine quality control and stability studies of bulk drug substances and finished pharmaceutical products. The protocol herein provides a comprehensive guide, from instrument setup and mobile phase preparation to a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is detailed to empower researchers to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

18-Methylmestranol, a synthetic estrogen, is a critical component in various pharmaceutical formulations.[1] Its therapeutic efficacy is directly linked to its precise dosage and purity. Therefore, a reliable and validated analytical method is paramount for ensuring product quality and patient safety. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

The core challenge in pharmaceutical analysis is not just quantifying the active pharmaceutical ingredient (API) but also ensuring that the analytical method can distinguish it from any potential impurities or degradation products that may form during manufacturing or upon storage. A method with this capability is termed "stability-indicating."[2][3] This application note details an RP-HPLC method developed and validated to be stability-indicating for 18-Methylmestranol.

The method employs a reversed-phase C18 stationary phase, which is ideal for retaining and separating non-polar steroid molecules like 18-Methylmestranol.[2] The mobile phase, a carefully optimized mixture of acetonitrile and water, provides the necessary polarity to elute the analyte with a symmetric peak shape and a practical retention time.[4] UV detection is selected based on the chromophoric properties of the analyte, offering a balance of sensitivity and specificity.

Experimental Workflow and Protocol

The overall analytical workflow is designed for clarity, reproducibility, and integration into a standard quality control laboratory environment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_results Phase 3: Data Processing p1 Mobile Phase Preparation (Acetonitrile & Water) a1 HPLC System Equilibration p1->a1 p2 Standard Solution Preparation (Accurately Weighed 18-Methylmestranol) a2 System Suitability Testing (SST) (Inject Standard 5x) p2->a2 p3 Sample Solution Preparation (Drug Substance or Product) a3 Analysis Sequence Execution (Blank, Standard, Samples) p3->a3 a1->a2 System Ready a2->a3 SST Passed d1 Chromatogram Integration (Peak Area Measurement) a3->d1 d2 Quantification Calculation (Comparison to Standard) d1->d2 d3 Final Report Generation d2->d3

Caption: High-level workflow for the HPLC analysis of 18-Methylmestranol.

Materials, Reagents, and Instrumentation
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Standards: 18-Methylmestranol Reference Standard (USP or equivalent, of known purity).

Chromatographic Conditions

The selection of these parameters is critical for achieving the desired separation. An isocratic mobile phase is chosen for its simplicity and robustness, which is highly advantageous in routine QC environments.[5]

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (65:35 v/v)Balances analyte retention with a reasonable run time. This ratio is a common starting point for steroids.[6]
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure.[7]
Column Temperature 30 °CEnsures consistent retention times and peak shapes by minimizing viscosity fluctuations.
Detection UV at 280 nmProvides good sensitivity for mestranol and its derivatives based on their UV absorbance spectra.[6][8]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of peak distortion from overloading.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Solution Preparation

Mobile Phase:

  • Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

  • Combine in a suitable solvent reservoir.

  • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration. This step is crucial to prevent pump cavitation and baseline noise.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 18-Methylmestranol Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Working Standard Solution (10 µg/mL):

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Sample Preparation:

  • Accurately weigh a portion of the sample (bulk drug or powdered tablets) equivalent to about 10 mg of 18-Methylmestranol and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, dilute to the mark with the mobile phase, and mix.

  • Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to the mark with mobile phase, and mix.

  • Filter a portion of the final solution through a 0.45 µm syringe filter (e.g., Nylon or PTFE) into an HPLC vial. Discard the first 1-2 mL of the filtrate to prevent adsorptive loss.[9]

System Suitability and Analytical Procedure

Before analyzing samples, the system's performance must be verified using System Suitability Testing (SST). This is a non-negotiable step that ensures the validity of the results generated.[10]

  • Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Inject the Working Standard Solution (10 µg/mL) five times consecutively.

  • Performance Evaluation: Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and its ability to produce sharp peaks.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time of 5 replicatesDemonstrates the precision and reproducibility of the analytical system.
  • Analysis: Once SST is passed, proceed with the analysis by injecting a blank (mobile phase), followed by the working standard, and then the prepared samples. Reinject the standard after a set number of sample injections (e.g., every 10 samples) to monitor system stability.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to ICH guidelines.[11][12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This was established through forced degradation studies.[14] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Drug substance stored at 105°C for 24 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) for 24 hours.

Results: In all stressed samples, the main 18-Methylmestranol peak was well-resolved from all degradation product peaks, proving the method's stability-indicating nature. A PDA detector was used to confirm peak purity.

Forced_Degradation Acid Acidic (HCl, Heat) D1 Degradant A Acid->D1 Base Alkaline (NaOH, Heat) D2 Degradant B Base->D2 Oxidation Oxidative (H2O2) D3 Degradant C Oxidation->D3 Thermal Thermal (Heat) D4 Degradant D Thermal->D4 Photo Photolytic (UV Light) D5 Degradant E Photo->D5 API 18-Methylmestranol (Intact API)

Caption: Conceptual diagram of forced degradation pathways.

Linearity and Range

The linearity was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the working concentration (5 µg/mL to 15 µg/mL). The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy

Accuracy was determined by the recovery of known amounts of API spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits for a pharmaceutical assay.[6][7]

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The RSD was found to be less than 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument. The RSD between the two data sets was less than 2.0%.

These results confirm that the method is highly precise and reproducible.[11]

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOQ was established as the concentration that provides a signal-to-noise ratio of at least 10, confirming the method's sensitivity for quantifying trace impurities.

Robustness

The method's robustness was tested by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% Acetonitrile)

  • Column Temperature (± 2 °C)

In all cases, the system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal usage.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, specific, and reliable for the quantitative determination of 18-Methylmestranol in pharmaceutical preparations. The comprehensive validation study confirms that the method is linear, accurate, precise, and robust. Crucially, its demonstrated stability-indicating capability ensures that it can be confidently deployed in regulated environments for quality control and stability assessment, safeguarding the integrity of the final product.

References

  • ResearchGate. HPLC Method Development and Validation for Residue Analysis of Steroid. Available from: [Link]

  • WJBPHS. HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. Available from: [Link]

  • IJCRT.org. METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW. Available from: [Link]

  • MicroSolv Technology Corporation. Drospirenone and Ethinyl Estradiol Tablet Analyzed with HPLC - AppNote. Available from: [Link]

  • Amerigo Scientific. 18-Methyl Mestranol. Available from: [Link]

  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available from: [Link]

  • YMER. Development and Validation of a High-Performance Liquid Chromatography Method for the Estimation of Desogestrel and Ethinyl Estradiol in. Available from: [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • SIELC Technologies. Separation of Mesosulfuron-methyl on Newcrom R1 HPLC column. Available from: [Link]

  • DeskLib. Development, Validation, and HPLC Analysis of Ethinyl Estradiol (EE). Available from: [Link]

  • ResearchGate. (PDF) Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. Available from: [Link]

  • Nature. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. Available from: [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • OpenRiver. Degradation of Ovulation Inhibitor Estrogens Using HPLC Chromatography. Available from: [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • USP. Norethindrone and Mestranol Tablets - Definition, Identification, Assay - USP 2025. Available from: [Link]

  • Hindawi. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Available from: [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]

  • PubMed. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Available from: [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Available from: [Link]

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  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • USP. Norethindrone and Mestranol Tablets USP 2025. Available from: [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

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Sources

Application

Application Note: High-Sensitivity Quantitative Analysis of 18-Methylmestranol via LC-MS/MS

Executive Summary & Scientific Context 18-Methylmestranol (chemically defined as 13-ethyl-3-methoxy-17 -ethynylgon-1,3,5(10)-trien-17 -ol) is a lipophilic synthetic steroid. It is structurally significant as the 3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

18-Methylmestranol (chemically defined as 13-ethyl-3-methoxy-17


-ethynylgon-1,3,5(10)-trien-17

-ol) is a lipophilic synthetic steroid. It is structurally significant as the 3-methyl ether of 18-methyl-ethinylestradiol and is often encountered as a process impurity in the synthesis of Tibolone or as a designer steroid in doping control scenarios.

Unlike standard hormonal assays, the analysis of 18-Methylmestranol presents unique challenges:

  • Lipophilicity: The 13-ethyl group and 3-methoxy ether increase logP significantly compared to endogenous steroids, necessitating aggressive organic extraction.

  • Ionization Efficiency: The lack of a 3-keto group (present in testosterone) and the presence of a methoxy group makes standard ESI+ ionization variable; however, protonation of the ether oxygen or formation of ammonium adducts are viable strategies.

  • Isomeric Interference: It must be chromatographically resolved from other Tibolone metabolites (

    
    -OH, 
    
    
    
    -OH isomers).

This guide provides a self-validating, high-sensitivity LC-MS/MS protocol designed for researchers requiring detection limits in the low pg/mL range.

Experimental Workflow & Methodology

Reagents and Standards
  • Reference Standard: 18-Methylmestranol (Custom synthesis or certified impurity standard).

  • Internal Standard (IS): Mestranol-d3 or Ethinylestradiol-d4 (Deuterated analogs are critical for compensating matrix effects in ESI).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), and Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Solid Phase Extraction (SPE) can be used, but LLE with MTBE provides cleaner extracts for highly lipophilic ethers like 18-Methylmestranol by excluding polar urinary/plasma interferences.

Protocol Steps:
  • Aliquot: Transfer

    
     of plasma/urine into a glass tube.
    
  • Spike: Add

    
     of Internal Standard (
    
    
    
    ).
  • Buffer: Add

    
     of 
    
    
    
    Sodium Phosphate buffer (pH 7.4) to stabilize pH.
  • Extract: Add

    
     of MTBE (Methyl tert-butyl ether) .
    
  • Agitate: Vortex for 5 minutes; mechanically shake for 10 minutes.

  • Phase Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic top layer into a fresh tube.

  • Dry: Evaporate to dryness under Nitrogen at

    
    .
    
  • Reconstitute: Dissolve residue in

    
     of 50:50 MeOH:Water.
    
Chromatographic Separation (LC)

Rationale: A Phenyl-Hexyl or C18 column is selected. The Phenyl-Hexyl chemistry offers superior


-

interactions with the aromatic A-ring of the steroid, enhancing separation from non-aromatic co-eluting impurities.
  • System: UHPLC (Agilent 1290 / Waters ACQUITY or equivalent).

  • Column: Poroshell 120 Phenyl-Hexyl (

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Fluoride in Water (Fluoride enhances steroid ionization in ESI-). Note: If using ESI+, use 0.1% Formic Acid.
    
  • Mobile Phase B: Methanol.[1]

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0-1 min: 40% B

    • 1-6 min: 40%

      
       95% B (Linear)
      
    • 6-8 min: 95% B (Hold)

    • 8.1 min: Re-equilibrate to 40% B.

Mass Spectrometry (MS/MS)

Rationale: 18-Methylmestranol ionizes in ESI+ via protonation of the methoxy group


. The parent mass is calculated as follows: Mestranol (

) + Methyl group (

,

) =

. Therefore,

.
  • Source: ESI Positive (or APCI Positive if sensitivity is low).

  • Capillary Voltage:

    
    .
    
  • Desolvation Temp:

    
    .
    
MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanistic Origin
18-Methylmestranol 325.2 227.1 35QuantifierLoss of A-ring/methoxy + water
325.2253.228QualifierD-ring fragmentation
325.2173.140QualifierA-ring fragment
Mestranol-d3 (IS) 313.2 227.1 35QuantifierEquivalent loss

Visualization of Workflows

Sample Extraction Logic

This diagram illustrates the critical decision points in the extraction process to ensure maximum recovery of the lipophilic analyte.

ExtractionWorkflow Start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Mestranol-d3) Start->IS_Add Buffer Adjust pH (7.4) Phosphate Buffer IS_Add->Buffer Stabilize LLE LLE Extraction Solvent: MTBE Buffer->LLE Max Lipophilicity PhaseSep Phase Separation (Freeze Aqueous Layer) LLE->PhaseSep Organic Collect Organic Layer (Top) PhaseSep->Organic Analyte Partition Evap Evaporate to Dryness (N2 at 40°C) Organic->Evap Recon Reconstitute (MeOH:H2O 50:50) Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic steroid isolation.

LC-MS/MS Method Optimization Cycle

A self-validating loop for determining the optimal ionization and separation parameters.

MethodOpt Analyte 18-Methylmestranol (Structure Analysis) Ionization Ionization Check (ESI+ vs APCI+) Analyte->Ionization MobilePhase Mobile Phase Selection (Additives: Formate vs Fluoride) Ionization->MobilePhase Protonation Site Column Column Screening (C18 vs Phenyl-Hexyl) MobilePhase->Column Signal Signal-to-Noise (S/N > 10) Column->Signal Refine Refine Gradient Signal->Refine If S/N < 10 Final Final Method Signal->Final Validation Refine->MobilePhase

Caption: Iterative development cycle for maximizing sensitivity in steroid analysis.

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated according to FDA/EMA bioanalytical guidelines.

Linearity and Sensitivity
  • Calibration Range:

    
     to 
    
    
    
    .
  • Curve Fitting: Linear regression with

    
     weighting.
    
  • LLOQ (Lower Limit of Quantification): Defined as the lowest concentration with precision

    
     and Accuracy 80-120%. Target: 
    
    
    
    .
Matrix Effect Assessment

Since urine and plasma contain phospholipids that can suppress ionization:



  • Acceptance: MF should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), switch LLE solvent to Hexane/Ethyl Acetate (90:10) to reduce phospholipid extraction.

References

  • World Anti-Doping Agency (WADA). (2024). WADA Technical Document - TD2024IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[Link]

  • Polet, M., et al. (2016). Evaluation of the efficacy of different liquid chromatography–mass spectrometry based methods for the detection of steroid profiling parameters in urine. Journal of Chromatography A. [Link]

  • Kotronoulas, A., et al. (2018). Tibolone metabolism in human: A review. Drug Metabolism Reviews. [Link]

  • PubChem. (n.d.). Compound Summary: Mestranol (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Method

Application Notes and Protocols: Developing a Cell-Based Assay for 18-Methylmestranol Activity

< Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the estrogenic activity of 18-Methylmestra...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the estrogenic activity of 18-Methylmestranol. We move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring the development of a self-validating and reliable assay system. This guide details two primary methodologies: an Estrogen Response Element (ERE)-driven reporter gene assay for mechanistic insights and a cell proliferation assay for a functional endpoint. Protocols for both are provided, alongside guidance on data analysis and assay validation, empowering researchers to generate high-quality, reproducible data.

Introduction: The Scientific Imperative for Quantifying 18-Methylmestranol's Estrogenic Activity

18-Methylmestranol is a synthetic steroid that warrants careful biological characterization. As a derivative of mestranol, it is predicted to exhibit estrogenic activity, primarily through interaction with estrogen receptors (ERs). Estrogens play a critical role in a vast array of physiological processes, and dysregulation of estrogen signaling is implicated in numerous pathologies, including certain cancers.[1][2] Therefore, accurately quantifying the estrogenic potential of synthetic compounds like 18-Methylmestranol is paramount for both pharmacological assessment and toxicological risk evaluation.

Cell-based assays are indispensable tools for this purpose, offering a biologically relevant system to study the cellular response to potential endocrine-disrupting chemicals.[3] They allow for the investigation of complex cellular events, such as receptor binding, transcriptional activation, and downstream functional outcomes like cell proliferation.[4] This application note will detail the development of two complementary assays to provide a comprehensive profile of 18-Methylmestranol's activity.

Foundational Principle: The Estrogen Receptor Signaling Pathway

The biological effects of estrogens are primarily mediated by two intracellular estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily.[5] The canonical pathway for estrogen action, and the one we will leverage for our primary assay, is the genomic or "nuclear-initiated" signaling pathway.[2]

Mechanism of Action:

  • Ligand Binding: Estrogenic compounds, such as 18-Methylmestranol, are lipophilic and can diffuse across the cell membrane. In the cytoplasm or nucleus, they bind to the ligand-binding domain of the estrogen receptor.[6]

  • Conformational Change and Dimerization: This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[3]

  • Nuclear Translocation and DNA Binding: The activated receptor dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1][7]

  • Transcriptional Activation: The DNA-bound receptor complex recruits co-activator proteins, which then modulate the activity of RNA polymerase II, leading to the transcription of downstream genes.[3] These genes are involved in a variety of cellular processes, including cell cycle progression and proliferation.

This well-defined mechanism provides a clear and quantifiable target for a reporter gene assay.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 18MM 18-Methylmestranol ER_HSP Inactive ER-HSP Complex 18MM->ER_HSP ER Estrogen Receptor (ER) ER->ER_HSP HSP Heat Shock Proteins HSP->ER_HSP ER_Dimer Activated ER Dimer ER_HSP->ER_Dimer HSP Dissociation & Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment Gene Target Gene Transcription Coactivators->Gene mRNA mRNA Gene->mRNA

Caption: Canonical Estrogen Receptor Signaling Pathway.

Assay Strategy I: ERE-Luciferase Reporter Gene Assay

This assay provides a direct and sensitive measure of ER activation by quantifying the transcriptional activity driven by EREs.[8] We will utilize a human cell line that has been stably transfected with a luciferase reporter gene under the control of multiple EREs.[9][10] The amount of light produced by the luciferase enzyme is directly proportional to the level of ER activation by the test compound.[11]

Rationale for Component Selection
  • Cell Line: The T-47D human breast cancer cell line is an excellent choice for this assay.[9] It expresses endogenous levels of ERα and has been successfully used to create stable ERE-reporter cell lines.[12][13] This provides a biologically relevant system for studying estrogenic compounds.

  • Reporter System: A firefly luciferase reporter offers high sensitivity and a wide dynamic range. Stable transfection is preferred over transient transfection as it provides more consistent and reproducible results.[8]

  • Controls:

    • Positive Control: 17β-Estradiol (E2), the most potent endogenous estrogen, will be used to establish a maximal response and to calculate the relative potency of 18-Methylmestranol.

    • Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential to determine the basal level of reporter gene expression.[14]

    • Reference Compounds: Including weak agonists or known antagonists can further validate the specificity of the assay.

Detailed Experimental Protocol

Materials:

  • T-47D-ERE-Luciferase stable cell line (e.g., from BPS Bioscience or Signosis)[9][12]

  • Cell Culture Medium: RPMI 1640 without phenol red, supplemented with 10% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS) and antibiotics.[14]

  • Assay Medium: RPMI 1640 without phenol red, supplemented with 0.5% DCC-FBS and antibiotics.[15]

  • 17β-Estradiol (E2)

  • 18-Methylmestranol

  • Dimethyl sulfoxide (DMSO)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[12]

  • Luminometer

Protocol:

  • Cell Culture and Maintenance:

    • Culture T-47D-ERE-Luciferase cells in a 37°C, 5% CO2 incubator.[14]

    • Maintain cells in logarithmic growth phase.[16] Regularly observe cell morphology.

    • Passage cells when they reach 75-90% confluency. Do not exceed 40 passages to ensure the integrity of the response.[14][17]

  • Cell Plating:

    • Harvest cells and perform a cell count.

    • Resuspend cells in Assay Medium to a density of 4 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (4,000 cells) into each well of a white, clear-bottom 96-well plate.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO2.[12]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 18-Methylmestranol and E2 in DMSO.

    • Perform a serial dilution of the stock solutions in Assay Medium to create a range of concentrations. A typical starting point would be a top concentration of 1 µM, followed by 10-point, 3-fold serial dilutions.

    • The final DMSO concentration in the wells should not exceed 0.1% (v/v).[14]

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.[7]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 3: Readout Culture Culture T-47D-ERE-Luc Cells to Log Phase Seed Seed 4,000 cells/well in 96-well plate Culture->Seed Incubate1 Incubate 24h Seed->Incubate1 Prepare Prepare Serial Dilutions of 18-MM & E2 Incubate1->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate2 Incubate 24h Treat->Incubate2 AddReagent Add Luciferase Reagent Incubate2->AddReagent Read Measure Luminescence AddReagent->Read Analyze Data Analysis (EC50, Dose-Response) Read->Analyze

Caption: ERE-Luciferase Reporter Assay Workflow.

Assay Strategy II: Cell Proliferation Assay (E-Screen)

While the reporter assay provides mechanistic information, a proliferation assay offers a crucial functional readout of estrogenic activity.[18] Estrogen-responsive cell lines, like MCF-7, proliferate in the presence of estrogens, and this mitogenic effect can be quantified.[18][19]

Rationale for Component Selection
  • Cell Line: The MCF-7 human breast cancer cell line is the gold standard for the E-screen assay.[18] It expresses high levels of ERα and exhibits a robust proliferative response to estrogens.[19][20]

  • Endpoint Measurement: We will utilize an XTT (or MTT) assay. These are colorimetric assays that measure the metabolic activity of viable cells, which correlates with cell number.[21][22][23] The reduction of the tetrazolium salt (XTT or MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells provides a quantitative measure of proliferation.[23][24]

Detailed Experimental Protocol

Materials:

  • MCF-7 cell line (ATCC HTB-22)

  • Cell Culture Medium: As described for T-47D cells.

  • Assay Medium: As described for T-47D cells.

  • 17β-Estradiol (E2)

  • 18-Methylmestranol

  • Dimethyl sulfoxide (DMSO)

  • Clear, 96-well cell culture plates

  • XTT (or MTT) cell proliferation assay kit

Protocol:

  • Cell Culture and Plating:

    • Culture and maintain MCF-7 cells as described for the T-47D line.

    • Seed approximately 3,000-5,000 MCF-7 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Hormone Deprivation:

    • Carefully aspirate the culture medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of Assay Medium (hormone-free) to each well.

    • Incubate for 48-72 hours to synchronize cells and minimize basal proliferation.

  • Compound Treatment:

    • Prepare serial dilutions of 18-Methylmestranol and E2 in Assay Medium as previously described.

    • Add the compound dilutions to the cells.

    • Incubate for 144 hours (6 days), as the proliferative response is slower than transcriptional activation.[18]

  • XTT/MTT Assay:

    • At the end of the incubation period, add the XTT or MTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 450-500 nm for XTT) using a microplate reader.

Data Analysis and Interpretation

1. Data Normalization:

  • For the reporter assay, express the data as Fold Induction over the vehicle control:

    • Fold Induction = (Luminescence of treated well) / (Average luminescence of vehicle control wells)

  • For the proliferation assay, express data as a percentage of the maximal E2 response after subtracting the vehicle control background.

2. Dose-Response Curves and EC50 Calculation:

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 (half-maximal effective concentration) and the maximum effect (Emax). The EC50 value is a key measure of the compound's potency.

3. Data Presentation:

CompoundAssay TypeEC50 (nM)Emax (% of E2)
17β-Estradiol (E2)ERE-Luciferase0.1100%
18-MethylmestranolERE-Luciferase[Example Value: 1.5][Example Value: 95%]
17β-Estradiol (E2)Proliferation (XTT)0.05100%
18-MethylmestranolProliferation (XTT)[Example Value: 0.8][Example Value: 98%]

Assay Validation: Ensuring Trustworthiness and Reliability

A robust assay is a self-validating one. Adherence to established guidelines, such as those from the OECD, is recommended.[14][25] Key validation parameters include:

  • Z'-Factor: This statistical parameter measures the quality of the assay by assessing the separation between the positive (E2) and negative (vehicle) controls.[26][27]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[28]

    • A value between 0 and 0.5 is considered acceptable for cell-based assays.[26][29]

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.

  • Intra- and Inter-Assay Variability: The coefficient of variation (%CV) should be monitored for replicate wells within an assay and across multiple independent assays to ensure reproducibility. A %CV of less than 20% is generally considered acceptable.[30]

References

  • Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. (2020). Methods and Protocols. [Link]

  • A Chip for Estrogen Receptor Action: Detection of Biomarkers Released by MCF-7 Cells through Estrogenic and Anti-Estrogenic Effects. (n.d.). MDPI. [Link]

  • MCF-7 Cells—Changing the Course of Breast Cancer Research and Care for 45 Years. (2015). JNCI: Journal of the National Cancer Institute. [Link]

  • Estrogen Receptor Luciferase Reporter T47D Stable Cell Line. (n.d.). Signosis. [Link]

  • Estrogen Luciferase Reporter T47D Cell Line. (n.d.). BPS Bioscience. [Link]

  • Effect of growth on the estrogen receptor levels in MCF-7 cells. (1983). Cancer Research. [Link]

  • Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (2014). Assay and Drug Development Technologies. [Link]

  • The E-screen assay: a comparison of different MCF7 cell stocks. (1995). Environmental Health Perspectives. [Link]

  • Simplified diagram of estrogen signaling pathways. (2018). ResearchGate. [Link]

  • Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience. [Link]

  • OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. (2009). National Institute of Environmental Health Sciences. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • Estrogen Luciferase Reporter T47D Cell Line Estrogen Receptor 82349. (n.d.). BPS Bioscience. [Link]

  • MEL-18 loss mediates estrogen receptor-α downregulation and hormone independence. (2015). The Journal of Clinical Investigation. [Link]

  • Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. (2014). PLOS ONE. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • OECD Activities on Endocrine Testing. (n.d.). OECD. [Link]

  • Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Danish Environmental Protection Agency. [Link]

  • Estrogen Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • MEL-18 loss mediates estrogen receptor–α downregulation and hormone independence. (2015). The Journal of Clinical Investigation. [Link]

  • Ultrasensitive cell-based bioassay for the measurement of global estrogenic activity of flavonoid mixtures revealing additive, restrictive, and enhanced actions in binary and higher order combinations. (2007). Assay and Drug Development Technologies. [Link]

  • Z' Does Not Need to Be > 0.5. (2020). SLAS Discovery. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2007). OECD. [Link]

  • The many faces of estrogen signaling. (2015). Journal of Molecular Endocrinology. [Link]

  • OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocr. (n.d.). Danish Environmental Protection Agency. [Link]

  • Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. (1999). Toxicological Sciences. [Link]

  • Methods and Applications of Estrogen Assays. (2016). ResearchGate. [Link]

  • DATA SHEET XTT Cell Proliferation Assay Kit. (2023). Canvax. [Link]

  • Estrogen receptor. (n.d.). Wikipedia. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. (2017). PLOS ONE. [Link]

  • Quantitative comparisons of in vitro assays for estrogenic activities. (2000). Environmental Health Perspectives. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (n.d.). National Toxicology Program. [Link]

  • KEGG Estrogen signaling pathway - Homo sapiens (human). (n.d.). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect. (2001). Toxicology in Vitro. [Link]

  • Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. (n.d.). Axion BioSystems. [Link]

  • Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience. [Link]

  • Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. (2013). PLOS ONE. [Link]

  • Essential Considerations for Successful Assay Development. (2024). Dispendix. [Link]

  • Human ERα Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • MGMT Inhibition Restores ERα Functional Sensitivity to Antiestrogen Therapy. (2014). PLOS ONE. [Link]

  • Truly Effective Cell Assay Design. (2023). a4cell. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]

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Application

Application Note: Receptor Binding Assay (RBA) Protocol for 18-Methylmestranol

Introduction & Scientific Context 18-Methylmestranol (CAS: 14009-70-2), systematically known as (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol, represents a unique intersection in steroid chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

18-Methylmestranol (CAS: 14009-70-2), systematically known as (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol, represents a unique intersection in steroid chemistry. Structurally, it combines the 13-ethyl group characteristic of gonane progestins (like levonorgestrel) with the 3-methoxy ether and aromatic A-ring characteristic of mestranol (an estrogen prodrug).

Why Assay This Compound?

In drug development, 18-Methylmestranol is typically investigated as a prodrug . The 3-methoxy group usually renders the molecule inactive or weakly active at the Estrogen Receptor (ER) until demethylated in vivo to its active counterpart (13-ethyl-17α-ethinylestradiol). Therefore, the primary objective of this Receptor Binding Assay (RBA) is often negative validation —confirming low affinity relative to the active metabolite—or characterizing its selectivity profile against the Progesterone Receptor (PR) due to its gonane backbone.

Assay Principle

This protocol utilizes a Competitive Radioligand Binding Assay .[1][2] A fixed concentration of a high-affinity radiolabeled standard (e.g.,


-Estradiol) competes with increasing concentrations of non-radioactive 18-Methylmestranol for binding sites on the target receptor. The affinity is quantified as the 

(Inhibition Constant), derived from the

using the Cheng-Prusoff equation.[3][4]

Experimental Workflow Visualization

The following diagram illustrates the competitive binding logic and the critical separation phase using Dextran-Coated Charcoal (DCC).

G cluster_0 Phase 1: Equilibrium cluster_1 Phase 2: Separation cluster_2 Phase 3: Quantification Receptor Receptor Source (Cytosol/Recombinant) Complex Receptor-Ligand Complex (Bound) Receptor->Complex Equilibrium Free Unbound Ligand (Free) Receptor->Free Excess HotLigand Radioligand ([3H]-Estradiol) HotLigand->Receptor Compete for Binding Site ColdLigand Competitor (18-Methylmestranol) ColdLigand->Receptor Compete for Binding Site DCC Dextran-Coated Charcoal (DCC) Complex->DCC Excluded (Too Large) Free->DCC Adsorbed by Charcoal Centrifuge Centrifugation (Pellet Free Ligand) DCC->Centrifuge Supernatant Supernatant (Contains Bound Complex) Centrifuge->Supernatant Harvest LSC Liquid Scintillation Counting (LSC) Supernatant->LSC Measure CPM

Caption: Workflow for separating bound vs. free steroid using Dextran-Coated Charcoal (DCC) adsorption.

Materials & Reagents

A. Biological Reagents
ReagentSpecificationPurpose
Receptor Source Recombinant Human ER

(or Rat Uterine Cytosol)
Target protein.[5] Recombinant is preferred for reproducibility.
Radioligand

-Estradiol (Specific Activity: ~70-100 Ci/mmol)
The "Hot" reference ligand.
Test Compound 18-Methylmestranol (Solid, >97% purity)The "Cold" competitor.
Control Ligand 17

-Estradiol (E2)
Positive control for binding affinity.
B. Buffers
  • Assay Buffer (TEDG Buffer):

    • 10 mM Tris-HCl (pH 7.4 at 4°C)

    • 1.5 mM EDTA (Protects receptor from metalloproteases)

    • 1 mM Dithiothreitol (DTT) (Maintains receptor sulfhydryl groups; add fresh)

    • 10% Glycerol (Stabilizes receptor conformation)

    • Note: If using crude cytosol, add Sodium Molybdate (20 mM) to stabilize the receptor in the non-activated 8S form.

  • Dextran-Coated Charcoal (DCC) Suspension:

    • 0.5% Activated Charcoal (Norit A)

    • 0.05% Dextran T-70

    • Dissolve in Assay Buffer. Stir overnight at 4°C before use.

Detailed Protocol

Step 1: Ligand Preparation (Critical for Lipophilic Steroids)

18-Methylmestranol is highly lipophilic. Improper solubilization will lead to data artifacts (e.g., precipitation, wall adsorption).

  • Stock Solution: Dissolve 18-Methylmestranol in 100% Ethanol (EtOH) to a concentration of

    
     M.
    
  • Serial Dilutions: Prepare serial dilutions in EtOH ranging from

    
     M to 
    
    
    
    M.
  • Working Solutions: Dilute each EtOH stock 1:100 into Assay Buffer.

    • Constraint: The final EtOH concentration in the assay well must be < 1-2% to avoid denaturing the receptor.

Step 2: Assay Setup

Perform all steps on ice (4°C) to prevent receptor degradation and ligand dissociation.

  • Tube Labeling: Prepare triplicate tubes for:

    • Total Binding (TB): Receptor +

      
      -Ligand + Vehicle.
      
    • Non-Specific Binding (NSB): Receptor +

      
      -Ligand + 100-fold excess unlabeled E2 (or DES).
      
    • Sample Curves: Receptor +

      
      -Ligand + Increasing concentrations of 18-Methylmestranol (
      
      
      
      M to
      
      
      M final).
  • Addition Sequence:

    • Add 50

      
      L of Unlabeled Competitor (or Vehicle).
      
    • Add 50

      
      L of 
      
      
      
      -Estradiol (Target conc: ~1 nM final).
    • Add 100

      
      L of Receptor Preparation (diluted to bind ~20-30% of total counts).
      
  • Incubation:

    • Vortex gently.

    • Incubate at 4°C for 16–18 hours (Equilibrium is slow at 4°C but preserves receptor stability).

Step 3: Separation (DCC Method)
  • Add 200

    
    L of cold DCC suspension to each tube.
    
    • Mechanism:[6][7][8][9] DCC adsorbs free steroids instantly. The Dextran coating prevents the large Receptor-Ligand complex from entering the charcoal pores.

  • Vortex and incubate on ice for exactly 10 minutes .

    • Warning: Exceeding 10 minutes may strip the bound ligand from the receptor (dissociation).

  • Centrifuge at 2000

    
     g for 10 minutes at 4°C to pellet the charcoal.
    
Step 4: Quantification
  • Carefully pipette the supernatant (containing the Bound Complex) into scintillation vials. Avoid disturbing the black charcoal pellet.

  • Add 4 mL of Scintillation Cocktail.

  • Count in a Liquid Scintillation Counter (LSC) for 2 minutes/vial.

Data Analysis & Calculation

A. Data Normalization

Convert raw CPM (Counts Per Minute) to Specific Binding:



Calculate % Specific Binding for each concentration:


B. Determining and

Plot % Bound vs. Log[Concentration] of 18-Methylmestranol. Use non-linear regression (4-parameter logistic fit) to find the


.

The Cheng-Prusoff Equation: To determine the intrinsic affinity (


), correct the 

for the radioligand concentration used:

[10]
VariableDefinitionSource

Concentration of competitor displacing 50% of specific bindingDerived from your curve

Concentration of free radioligandExperimental setup (e.g., 1 nM)

Dissociation constant of the radioligandDetermined via Saturation Binding (Scatchard)
C. Interpretation for 18-Methylmestranol[10][11]
  • High

    
     (>100 nM):  Indicates low affinity. This is expected for 18-Methylmestranol at the ER, confirming it acts primarily as a prodrug.
    
  • Low

    
     (<10 nM):  Indicates high affinity. This would suggest the compound has intrinsic estrogenicity without metabolic activation.
    

Troubleshooting & Validation

  • High Non-Specific Binding (NSB): If NSB > 30% of Total Binding, the receptor concentration is too low, or the washing/DCC step is inefficient. Ensure DCC is fresh and stirred.

  • Ligand Depletion: Ensure that Total Binding is < 10% of the total radioactivity added. If >10% of the radioligand binds, the "Free" concentration

    
     is significantly depleted, invalidating the Cheng-Prusoff equation.
    
  • Solubility Issues: If the curve plateaus before reaching NSB levels, 18-Methylmestranol may be precipitating. Use a glass-coated plate or increase the DMSO/EtOH ratio slightly (up to 2% if validated).

References

  • International Council for Harmonisation (ICH). (2011). Guideline S3A: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies.Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
  • National Institutes of Health (NIH) - Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.Link

  • Sigma-Aldrich Technical Bulletin. (2022). Dextran-Coated Charcoal Binding Assay Protocol.[7][9][11][12]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 18-Methylmestranol for In Vitro Applications

Ticket ID: #SOL-18MM-001 Subject: Improving 18-Methylmestranol solubility for cell culture Assigned Specialist: Senior Application Scientist, Cell Biology & Chemistry Division Status: Open Executive Summary: The Physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-18MM-001 Subject: Improving 18-Methylmestranol solubility for cell culture Assigned Specialist: Senior Application Scientist, Cell Biology & Chemistry Division Status: Open

Executive Summary: The Physicochemical Challenge

18-Methylmestranol (CAS 14009-70-2) presents a classic "brick dust" challenge in cell culture. Structurally, it is a 3-methoxy steroid with an ethyl group at C13. The presence of the methoxy ether at position 3 and the ethyl group significantly increases its lipophilicity compared to natural hormones like estradiol.

  • The Barrier: High LogP (Partition Coefficient). The molecule prefers oil to water by a factor of >10,000.

  • The Consequence: When you pipette a concentrated organic stock directly into aqueous cell culture media, the hydrophobic effect forces the molecules to aggregate instantly, causing "crashing out" (precipitation). This leads to inconsistent dosing, false negatives, and physical stress on cells.

This guide provides a self-validating workflow to solubilize 18-Methylmestranol without compromising cell viability.

Module 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, concentrated stock solution free of micro-crystals.

Solvent Selection Matrix
SolventSolubility Limit (Approx.)Cytotoxicity Threshold (v/v)Verdict
DMSO (Anhydrous) ~30–33 mg/mL (100 mM)< 0.1% (Ideal) to 0.5% (Max)Recommended. Best balance of solvency and miscibility.
Ethanol (Absolute) ~10–20 mg/mL< 0.1%Secondary. Higher volatility causes concentration drift; often more cytotoxic than DMSO.
Water / PBS < 0.001 mg/mLN/ADo Not Use for stock preparation.
Protocol A: The "Standard" DMSO Stock

Use this for standard potency assays (EC50/IC50).

  • Weighing: Weigh 18-Methylmestranol powder into a glass vial.

    • Why Glass? Lipophilic steroids adsorb (stick) to polypropylene (plastic) tubes, effectively lowering your actual concentration.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 20 mM stock concentration.

    • Tip: Do not aim for saturation (e.g., 100 mM). Working near the saturation limit increases the risk of precipitation upon storage.

  • Sonication: Sonicate in a water bath for 5–10 minutes at ambient temperature. Visual inspection is insufficient; micro-crystals may remain invisible.

  • Storage: Aliquot into small glass vials (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: The Critical Dilution Step (Preventing the "Crash")

Objective: Transfer the hydrophobic drug from DMSO into aqueous media without precipitation.

The Problem: Direct addition of high-concentration stock (e.g., 10 mM) to media creates a local "supersaturated" zone, triggering immediate precipitation (the "Oiling Out" effect).

Protocol B: The "Step-Down" Serial Dilution

Instead of one giant leap, use an intermediate dilution step.

Visualization: The Step-Down Workflow

DilutionWorkflow Stock 1. Primary Stock (10 mM in 100% DMSO) Inter 2. Intermediate Stock (100 µM in Media + 1% DMSO) Stock->Inter 1:100 Dilution (Vortex immediately) Final 3. Final Dosing Solution (1 µM in Media + 0.01% DMSO) Inter->Final 1:100 Dilution (Slow addition) Control Vehicle Control (0.01% DMSO only)

Caption: Figure 1. The Step-Down Dilution strategy minimizes the "shock" of aqueous transition, preventing steroid precipitation.

Detailed Steps:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:100 into culture media (or PBS) to create a 100 µM intermediate.

    • Technique: Vortex the media while adding the DMSO stock to ensure rapid dispersion.

  • Prepare Final Dose: Dilute the Intermediate 1:100 into the final culture wells to achieve 1 µM .

    • Result: Final DMSO concentration is 0.01% , well below the toxicity threshold.

Module 3: Advanced Delivery (Cyclodextrins)

Objective: Achieve higher concentrations (>10 µM) or eliminate DMSO toxicity.

If your cells are sensitive to DMSO, or you need high doses where DMSO would exceed 0.5%, use 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form a "bucket" around the steroid, hiding its hydrophobic core from the water.

Protocol C: Cyclodextrin Complexation
  • Carrier Stock: Prepare a 20% (w/v) HP-β-CD solution in serum-free media or PBS. Filter sterilize (0.22 µm).

  • Loading:

    • Method 1 (Solvent-Assisted): Dissolve 18-Methylmestranol in a minimal volume of Ethanol (e.g., 10 µL). Add this dropwise to 1 mL of the 20% HP-β-CD solution while vortexing.

    • Method 2 (Direct): Add steroid powder directly to the HP-β-CD solution. Stir at room temperature for 24 hours. (Slower, but solvent-free).

  • Dilution: Use this complexed solution to dose your cells. The cyclodextrin keeps the steroid soluble in the aqueous phase.

Visualization: Mechanism of Action

Cyclodextrin Steroid 18-Methylmestranol (Hydrophobic/Lipophilic) Complex Inclusion Complex (Water Soluble) Steroid->Complex Encapsulation CD HP-beta-Cyclodextrin (Hydrophilic Shell / Hydrophobic Core) CD->Complex Host-Guest Interaction

Caption: Figure 2. Cyclodextrins encapsulate the lipophilic steroid, rendering it water-soluble without organic solvents.

Module 4: Troubleshooting & FAQs

Q1: My data is highly variable between replicates. Why?

A: This is likely due to sorption to plastics .

  • Mechanism: 18-Methylmestranol is lipophilic and will partition into polystyrene plates or polypropylene tips.

  • Fix:

    • Use glass-coated or low-binding pipette tips and tubes for stock preparation.

    • Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.

    • Do not store diluted media in plastic reservoirs for long periods; prepare fresh immediately before dosing.

Q2: I see crystals in the microscope after 24 hours.

A: The compound has precipitated.

  • Check 1: Did you exceed the solubility limit? (Ensure final concentration is < 100 µM).

  • Check 2: Is the temperature fluctuating? (Temperature drops can trigger crystallization).

  • Fix: Switch to the Cyclodextrin (Protocol C) method, which stabilizes the compound in aqueous media better than DMSO alone.

Q3: Is the "18-Methyl" group significant for stability?

A: Yes. 18-Methylmestranol is a prodrug (3-methoxy ether).

  • Chemical Note: The methoxy group can hydrolyze to the ketone (active form) in acidic conditions.

  • Action: Ensure your culture media pH is buffered to 7.4. Avoid acidic buffers during preparation.

References

  • Cytotoxicity of Dimethyl Sulfoxide (DMSO) in Cell Culture. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Accessed 2026).

  • Complexation of Steroid Hormones with Cyclodextrin Derivatives. Journal of Pharmaceutical Sciences. Available at: [Link] (Accessed 2026).

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes. ResearchGate. Available at: [Link] (Accessed 2026).

Optimization

Technical Support Center: Troubleshooting 18-Methylmestranol Quantification

Executive Summary: The "Silent" Steroid Problem 18-Methylmestranol (CAS: 14009-70-2) presents a classic "silent steroid" profile in mass spectrometry. Unlike estradiol or testosterone, it lacks a strong proton-accepting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Steroid Problem

18-Methylmestranol (CAS: 14009-70-2) presents a classic "silent steroid" profile in mass spectrometry. Unlike estradiol or testosterone, it lacks a strong proton-accepting basic nitrogen or an easily ionizable acidic phenol. Its C3-methoxy group renders it neutral, and the C17-ethynyl group creates significant steric hindrance.

If you are experiencing low sensitivity, the root cause is likely ionization inefficiency in ESI mode or adsorption losses (stickiness) during sample preparation. This guide moves beyond basic checks to address the physicochemical limitations of the molecule itself.

Phase 1: The Ionization Source (The Root Cause)

Q: I am using ESI+ but the signal is weak and unstable. Why?

A: 18-Methylmestranol is a neutral lipophile. In Electrospray Ionization (ESI), it relies on adduct formation (


, 

) rather than direct protonation (

) because its proton affinity is low. This splits your signal across multiple mass channels, diluting sensitivity.

The Fix: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI ionizes via gas-phase charge transfer, which is far superior for neutral steroids like mestranol derivatives.

  • Mechanism: In APCI, the corona discharge ionizes the mobile phase solvent (Reagent Ions), which then transfers charge to the analyte.

  • Evidence: Research confirms that for neutral steroids (like

    
     sterols and protected estrogens), APCI can provide up to 10-100x higher sensitivity  than ESI by forcing protonation via solvent plasma [1, 5].
    
Q: I must use ESI. How can I salvage the signal?

A: If you are hardware-locked to ESI, you must force a specific adduct or enhance protonation.

  • Ammonium Fluoride (

    
    ):  Add 0.2 mM 
    
    
    
    to your aqueous mobile phase. While typically used for negative mode, it has been shown to enhance positive mode ionization for rigid steroids by altering the solvent surface tension and pH in the droplet [5].
  • Summation: Monitor both

    
     and 
    
    
    
    transitions and sum them in your quantification method, provided the ratio is consistent.

Phase 2: Mobile Phase Chemistry

Q: I switched to APCI, but the signal is still lower than expected. I'm using Acetonitrile/Water.

A: This is a common error. Switch your organic phase to Methanol.

The Causality: In APCI, the solvent is the reagent gas.

  • Acetonitrile (ACN): Has a high gas-phase proton affinity. It "hogs" the protons, making it reluctant to transfer them to your neutral steroid.

  • Methanol (MeOH): Being a protic solvent, it facilitates proton transfer much more efficiently in the plasma region.

Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid (or 2mM Ammonium Formate).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: APCI requires higher flow rates (0.5 – 1.0 mL/min) to sustain a stable plasma.

Visualization: Ionization Optimization Workflow

IonizationOptimization Start Start: Low Signal for 18-Methylmestranol CheckSource Current Source? Start->CheckSource ESI ESI Mode CheckSource->ESI Hardware Locked APCI APCI Mode CheckSource->APCI Preferred Path ESIOpt Add 0.2mM NH4F or Sum Adducts ESI->ESIOpt APCISolvent Check Organic Solvent APCI->APCISolvent ACN Acetonitrile APCISolvent->ACN Avoid MeOH Methanol APCISolvent->MeOH Select Result Enhanced Charge Transfer (Higher Sensitivity) ACN->Result Poor Proton Transfer MeOH->Result

Caption: Decision matrix for optimizing ionization source and mobile phase chemistry for neutral steroids.

Phase 3: Sample Preparation & Adsorption

Q: My calibration curve is non-linear at the low end (quadratic fit). Why?

A: This is a hallmark of non-specific binding (adsorption) . 18-Methylmestranol is highly lipophilic (


). At low concentrations (<10 ng/mL), it sticks to polypropylene tubes, pipette tips, and autosampler vials.

The Fix: System Passivation

  • Glass vs. Plastic: Use silanized glass vials. If you must use plastic, use "Low-Binding" polypropylene.

  • Solvent Keeper: Never evaporate your extracts to complete dryness. The molecule will bind irreversibly to the dry vessel walls.

    • Protocol: Evaporate until ~20

      
       remains, then reconstitute immediately.
      
  • Wash Solvents: Ensure your autosampler needle wash contains at least 50% organic solvent (MeOH/IPA/ACN: 1:1:1) to prevent carryover.

Phase 4: Chromatographic Resolution

Q: I see a "shoulder" on my peak. Is it an isomer?

A: Yes, likely the


-epimer or a related impurity from the Tibolone synthesis pathway. 18-Methylmestranol has a chiral center at C17.

Recommended Column Chemistry: Standard C18 columns often fail to separate steroid isomers.

  • Recommendation: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases.

  • Why? These phases offer

    
     interactions with the aromatic A-ring of the steroid, providing orthogonal selectivity compared to simple hydrophobicity (C18) [6].
    

Summary of Chromatographic Parameters:

ParameterRecommendationRationale
Column Phase Phenyl-Hexyl or PFPEnhanced selectivity for aromatic steroids.
Particle Size 1.7 µm or 2.7 µm (Core-Shell)Higher efficiency for resolving isomers.
Mobile Phase B MethanolBetter APCI sensitivity (Proton Transfer).
Flow Rate 0.6 - 0.8 mL/minOptimal for APCI source stability.
Temp 40°C - 50°CReduces backpressure, improves mass transfer.

Phase 5: Derivatization (The "Nuclear Option")

Q: I have tried APCI and the signal is still too low for my LOD requirements (pg/mL). Can I derivatize?

A: Proceed with caution.

  • The Problem: Standard estrogen derivatization uses Dansyl Chloride , which reacts with the phenolic -OH at C3. 18-Methylmestranol has a methoxy group (-OCH3) at C3 , making it unreactive to Dansyl Chloride.

  • The Alternative: You must target the C17-hydroxyl. However, this is a tertiary alcohol with an ethynyl group attached, making it sterically hindered and very difficult to derivatize.

References

  • Vertex AI Search. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. ACS Publications. Link

  • Biotage. (2023).[1][2] When should I choose APCI or ESI for my flash column chromatography? Biotage Blog. Link

  • Sciex. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Sciex Support. Link

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek Technical Guides. Link

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes. Link

  • Supelco/Sigma-Aldrich. (2025). Ascentis® Express Phenyl-Hexyl HPLC Columns. Sigma-Aldrich Technical Library. Link

Sources

Troubleshooting

Technical Support Center: 18-Methylmestranol Stability in Solution

Welcome to the technical support center for 18-Methylmestranol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 18-Methylmestranol's stability in sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 18-Methylmestranol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 18-Methylmestranol's stability in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Given that 18-Methylmestranol is a specific derivative of Mestranol, direct stability data is limited in publicly available literature. Therefore, this guide synthesizes established principles of steroid chemistry, data on closely related compounds like Mestranol and Ethinylestradiol, and regulatory guidelines on pharmaceutical stability. This approach provides a robust and scientifically grounded framework for working with 18-Methylmestranol.

Frequently Asked Questions (FAQs)
Q1: What is 18-Methylmestranol and why is its stability in solution a concern?

A1: 18-Methylmestranol is a synthetic estrogen, a derivative of Mestranol. Structurally, it is the 3-methyl ether of 18-methyl-17α-ethinylestradiol. Like many complex organic molecules, especially those with ether linkages and unsaturated steroid rings, it is susceptible to degradation in solution. Ensuring its stability is critical because degradation can lead to a loss of potency, the formation of unknown impurities, and potentially altered biological activity, all of which can compromise experimental outcomes and the safety of potential therapeutic applications. The key structural features influencing its stability are the 3-methoxy group and the steroidal backbone.

Q2: What are the primary factors that can cause 18-Methylmestranol to degrade in solution?

A2: The stability of 18-Methylmestranol in solution is influenced by several environmental and chemical factors.[1] These include:

  • pH: The 3-methoxy ether linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[2][3] Acid-catalyzed hydrolysis is a particularly common degradation pathway for such ether groups on a steroid's phenolic ring.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[4][5] Therefore, improper storage temperatures can significantly shorten the shelf-life of a solution.

  • Light (Photodegradation): Steroidal estrogens are known to be sensitive to light, particularly UV radiation.[6][7][8][9] Exposure can lead to photochemical reactions that alter the molecule's structure.[6][7][8][9]

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the steroid nucleus.

  • Solvent Choice: The type of solvent used can impact stability. Protic solvents, especially in the presence of acidic or basic impurities, can participate in hydrolysis reactions. The purity of the solvent is also a critical factor.

Q3: I've observed a decrease in the concentration of my 18-Methylmestranol standard over time. What is the most likely cause?

A3: A gradual decrease in concentration suggests a slow degradation process. The most probable causes, assuming no evaporation, are hydrolysis of the 3-methoxy group or photodegradation.

  • Hydrolysis: If your solution is prepared in a non-buffered solvent or a buffer with a pH that is not neutral, acid or base-catalyzed hydrolysis of the methoxy group to a hydroxyl group is a strong possibility. This would convert 18-Methylmestranol into its corresponding 17α-ethinylestradiol derivative.

  • Photodegradation: If the solution has been exposed to ambient or UV light, photodegradation is a likely cause.[6][7][8][9] This is especially true for solutions stored in clear glass or plastic vials.

To diagnose the issue, you should review your storage conditions. Was the solution protected from light? What was the pH and composition of the solvent? Answering these questions will help pinpoint the cause.

Troubleshooting Guide
Issue 1: Appearance of a new peak in my HPLC chromatogram during analysis of an aged 18-Methylmestranol solution.
  • Plausible Cause: This is a classic sign of chemical degradation. The new peak represents a degradation product. Based on the structure of 18-Methylmestranol, the most anticipated degradation product is the one resulting from the hydrolysis of the 3-methoxy ether.

  • Troubleshooting Workflow:

    start New Peak Observed in HPLC check_structure Hypothesize Degradant Structure (e.g., Hydrolysis Product) start->check_structure analyze_mass Perform LC-MS Analysis check_structure->analyze_mass compare_mw Compare Molecular Weight of New Peak with Hypothesized Degradant analyze_mass->compare_mw confirm Structure Confirmed compare_mw->confirm Match re_evaluate Re-evaluate Degradation Pathway compare_mw->re_evaluate No Match mitigate Implement Mitigation Strategy: - Adjust pH - Protect from Light - Control Temperature confirm->mitigate

    Caption: Troubleshooting workflow for identifying unknown peaks.

  • Recommended Action:

    • Characterize the Degradant: Use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak.[10] The hydrolysis product (18-methyl-17α-ethinylestradiol) would have a molecular weight corresponding to the loss of a CH₂ group (14 Da) from the parent molecule.

    • Review Solution Preparation: Check the pH of your solvent. If you are using an aqueous buffer, ensure it is near neutral (pH 6-8) and that the buffer components are not reactive.

    • Implement Protective Measures: Store solutions in amber vials to protect from light and at recommended temperatures (see Table 1).[4]

Issue 2: My 18-Methylmestranol solution has turned slightly yellow.
  • Plausible Cause: Color change often indicates oxidative degradation or the formation of complex photodegradation products. The phenolic A-ring of the steroid is susceptible to oxidation, which can produce colored compounds.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon, or by sonication. This removes dissolved oxygen.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents, as impurities can catalyze oxidative processes.

    • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, but its compatibility and potential for interference in your assay must be validated.

    • Strict Light Protection: Ensure the solution is rigorously protected from light at all times.

Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is essential for developing a stability-indicating analytical method.[11] The goal is to intentionally degrade the 18-Methylmestranol sample under various stress conditions to generate its likely degradation products.[1][11][12]

  • Objective: To identify potential degradation products and establish the degradation pathway of 18-Methylmestranol.

  • Materials:

    • 18-Methylmestranol reference standard

    • HPLC-grade methanol and acetonitrile

    • HPLC-grade water

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Photostability chamber

    • Temperature-controlled oven

    • HPLC system with UV or PDA detector (and preferably MS)

  • Procedure:

    • Prepare Stock Solution: Prepare a stock solution of 18-Methylmestranol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of 18-Methylmestranol in an oven at 105°C for 24 hours.[5] Dissolve the stressed sample in the solvent for analysis.

    • Photodegradation: Expose a solution of 18-Methylmestranol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6][7][9] A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.[13][14][15][16]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from all its degradation products, ensuring accurate quantification of the active ingredient.[13][14][15][16]

  • Objective: To develop an HPLC method that can resolve 18-Methylmestranol from its forced degradation products.

  • Starting HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile (e.g., 50% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 280 nm (or scan for optimal wavelength with a PDA detector)

  • Method Development Workflow:

    start Inject Forced Degradation Samples using Initial HPLC Conditions check_resolution Evaluate Peak Resolution (Parent vs. Degradants) start->check_resolution is_resolved Is Resolution > 1.5? check_resolution->is_resolved optimize Optimize Method: - Adjust Gradient Slope - Change Mobile Phase pH - Try Different C18 Column is_resolved->optimize No validate Validate Method (ICH Q2) is_resolved->validate Yes optimize->start

    Caption: HPLC method development workflow.

Data Summary and Recommendations
Table 1: Recommended Storage and Handling for 18-Methylmestranol Solutions
ParameterRecommendationRationale
Solvent Use high-purity (HPLC grade or higher) acetonitrile or methanol for stock solutions. For aqueous solutions, use a neutral pH buffer (pH 6-8).Minimizes solvent-mediated degradation and impurities that could act as catalysts. Neutral pH minimizes acid/base hydrolysis.
Temperature Long-term storage: -20°C or below. Short-term storage (working solutions): 2-8°C.Reduces the rate of all chemical degradation pathways.[4]
Light Exposure Store all solutions in amber glass vials or wrap clear vials completely in aluminum foil.Prevents photodegradation, a known pathway for estrogenic steroids.[6][7][8][9]
Atmosphere For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas (e.g., argon) before sealing.Minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation.
Excipients Be aware that some excipients can contain reactive impurities or moisture that may affect stability.[17][18][19][20][21]Excipient-drug interactions can accelerate degradation.[19][21]
Predicted Degradation Pathway

The primary degradation pathway for 18-Methylmestranol under hydrolytic conditions is predicted to be the cleavage of the 3-methoxy ether to form the corresponding phenol.

parent 18-Methylmestranol C₂₂H₂₈O₂ degradant 18-Methyl-17α-ethinylestradiol C₂₁H₂₆O₂ parent->degradant  Hydrolysis (H⁺ or OH⁻) - CH₃OH

Caption: Predicted primary hydrolytic degradation pathway.

References
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved February 1, 2026, from [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018, October 20). YouTube. Retrieved February 1, 2026, from [Link]

  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org. Retrieved February 1, 2026, from [Link]

  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (n.d.). Bentham Science. Retrieved February 1, 2026, from [Link]

  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved February 1, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 1, 2026, from [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. (2019, March 13). ResearchGate. Retrieved February 1, 2026, from [Link]

  • (PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved February 1, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (2020, December 11). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. (2021, February 11). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Study of the photostability of 18 sunscreens in creams by measuring the SPF in vitro. (2007, May 9). PubMed. Retrieved February 1, 2026, from [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024, September 26). JOCPR. Retrieved February 1, 2026, from [Link]

  • Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Kinetics of Hydrolysis of Methenamine. (1980, November). PubMed. Retrieved February 1, 2026, from [Link]

  • Mannitol-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective. (2024, September 4). MDPI. Retrieved February 1, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved February 1, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved February 1, 2026, from [Link]

  • Effects of excipients on the stability of medicinal products. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved February 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: 18-Methylmestranol LC-MS Analysis

Topic: Troubleshooting Matrix Effects in High-Sensitivity Steroid Analysis Ticket ID: T-18MM-ME-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in High-Sensitivity Steroid Analysis Ticket ID: T-18MM-ME-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 18-Methylmestranol . This guide addresses the critical challenge of Matrix Effects (ME) —the invisible suppression or enhancement of ionization caused by co-eluting interferences.[1]

The Analyte Context: 18-Methylmestranol is a highly lipophilic synthetic steroid (gonane derivative). Structurally, it possesses a C3-methoxy group (preventing standard phenolic ESI- ionization) and a C13-ethyl group (increasing lipophilicity).

  • Key Challenge: Its high LogP (~3.5–4.5) means it co-elutes with endogenous phospholipids (phosphatidylcholines), the primary agents of ion suppression in plasma/serum.

  • Ionization Mode: Positive Mode (ESI+ or APCI+).

  • Target Sensitivity: Low pg/mL range (requiring minimal suppression).

Module 1: Diagnostic Framework

"How do I know if my low sensitivity is due to matrix effects?"

Before altering extraction protocols, you must visualize the suppression zone.[2] We use the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion (PCI)

This experiment maps the "danger zones" of your chromatogram where matrix components suppress the signal.

  • Setup: Connect a syringe pump containing a constant flow of 18-Methylmestranol standard (100 ng/mL) to the LC effluent via a T-piece before the MS source.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method) into the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A negative dip indicates Ion Suppression . A positive hump indicates Ion Enhancement .

Visualizing the PCI Workflow

PCI_Workflow cluster_LC LC System Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Syringe Syringe Pump (18-Methylmestranol Std) Syringe->Tee MS Mass Spectrometer (ESI+ Source) Tee->MS Data Chromatogram (Dips = Suppression) MS->Data

Figure 1: Post-Column Infusion setup. The analyte is infused constantly while the blank matrix is injected to reveal suppression zones.

Module 2: Quantifying the Problem

"How do I calculate the exact impact of the matrix?"

Do not rely on "Recovery" alone. Recovery measures extraction efficiency; Matrix Effect (ME) measures ionization efficiency. We follow the Matuszewski Protocol (2003), which is aligned with FDA/EMA guidelines.

The Three-Set Experiment

Prepare three sets of samples at Low and High QC concentrations:

SetDescriptionCompositionRepresents
A Neat Standard Analyte in pure mobile phase.Ideal Response
B Post-Extraction Spike Analyte spiked into extracted blank matrix.Matrix Presence
C Pre-Extraction Spike Analyte spiked into matrix before extraction.Total Process
Calculations
  • Matrix Factor (MF):

    
    
    
    • 
      : Ion Suppression (e.g., 0.8 = 20% suppression)
      
    • 
      : Ion Enhancement
      
  • Extraction Recovery (RE):

    
    
    
  • IS-Normalized MF:

    
     (Target: 
    
    
    
    )

Critical Insight: If your IS-Normalized MF is close to 1.0, your Internal Standard is effectively compensating for the matrix effect, even if the absolute MF is low.

Module 3: Sample Preparation Optimization

"Protein Precipitation (PPT) is giving me high background."

Root Cause: 18-Methylmestranol is lipophilic. PPT (using Acetonitrile/Methanol) removes proteins but leaves Phospholipids (PLs) in the supernatant. PLs are also lipophilic and co-elute with your steroid.

Troubleshooting Decision Tree

Use this logic to select the correct extraction method.

Prep_Decision Start Start: High Matrix Effect? CheckLogP Analyte LogP > 3? (18-Methylmestranol is ~4) Start->CheckLogP PPT Protein Precipitation (PPT) STOP HERE CheckLogP->PPT No (Polar) LLE Liquid-Liquid Extraction (LLE) Solvent: Hexane/MTBE CheckLogP->LLE Yes (Lipophilic) SPE Solid Phase Extraction (SPE) Polymeric Reversed Phase CheckLogP->SPE Yes (High Throughput) PPT_Note Result: High Phospholipids Severe Suppression PPT->PPT_Note LLE_Note Best for Steroids. PLs stay in aqueous phase. LLE->LLE_Note SPE_Note Use Wash Step: 40% MeOH to remove proteins 100% ACN elutes PLs (Avoid!) SPE->SPE_Note

Figure 2: Sample preparation decision logic. For lipophilic steroids, LLE is the gold standard for phospholipid removal.

Recommended Protocol: Supported Liquid Extraction (SLE)

SLE offers the cleanliness of LLE with the automation of SPE.

  • Load: Apply 200 µL plasma (diluted 1:1 with water) to the SLE plate.

  • Wait: Allow 5 minutes for absorption.

  • Elute: Apply 1 mL MTBE (Methyl tert-butyl ether) .

    • Why? Phospholipids do not dissolve well in MTBE; they remain on the diatomaceous earth. 18-Methylmestranol elutes efficiently.

Module 4: Chromatographic Resolution

"I cannot change my extraction method. How do I fix this on the column?"

If you must use PPT, you must chromatographically separate the phospholipids from the analyte.

The "Phospholipid Trap" Strategy: Phospholipids (Lysophosphatidylcholines - LPCs) are extremely retentive on C18 columns. They often elute during the next injection if the gradient isn't aggressive enough.

Monitoring: Set up a trace for m/z 184 (Phosphocholine head group) and m/z 104 (LPC fragment).

Gradient Optimization:

  • The Wash: After the analyte elutes, ramp to 95-100% Organic (Isopropanol/Acetonitrile mix) and hold for 2 minutes.

  • The Trap: Use a "Guard Column" or a specific "Phospholipid Trap Column" between the injector and the analytical column if using online cleanup.

FAQs: Specific 18-Methylmestranol Issues

Q: My Internal Standard (IS) response is fluctuating. Can I use Norgestrel as an IS? A: No. You must use a Stable Isotope Labeled IS (e.g., 18-Methylmestranol-d3 or -13C ).

  • Reasoning: Matrix effects are time-dependent. An analog IS (like Norgestrel) may elute 0.5 minutes away from the analyte. If the phospholipid suppression zone is narrow, the IS will not experience the same suppression as the analyte, leading to incorrect quantification (IS-Normalized MF ≠ 1).

Q: I see a peak in my blank after injecting a high concentration sample. Is this matrix effect? A: No, that is Carryover .

  • Fix: 18-Methylmestranol is "sticky." Change your needle wash to 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid. The acetone helps dissolve the lipophilic steroid from the injector surfaces.

Q: Which ionization source is better: ESI or APCI? A: For 18-Methylmestranol (neutral steroid):

  • APCI (Atmospheric Pressure Chemical Ionization): Often provides better sensitivity for neutral steroids and is less susceptible to matrix effects than ESI.

  • ESI (Electrospray): If using ESI, ensure you monitor the Ammonium adduct

    
     if using ammonium buffers, as the protonated ion 
    
    
    
    might be unstable or weak.
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Troubleshooting

Refining purification methods for 18-Methylmestranol synthesis

Technical Support Center: 18-Methylmestranol Synthesis & Purification Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Purification Protocols for 13

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 18-Methylmestranol Synthesis & Purification

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Purification Protocols for 13ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Ethyl-17

-ethynyl-3-methoxygona-1,3,5(10)-trien-17

-ol (18-Methylmestranol)[1]

Introduction

Welcome to the Advanced Steroid Synthesis Support Hub.

You are likely here because your synthesis of 18-Methylmestranol (CAS: 14009-70-2) has hit a wall.[1][2] While the ethynylation of the 17-ketone precursor is a standard transformation, the presence of the 13-ethyl group (the "18-methyl" functionality) introduces significant steric bulk compared to standard Mestranol.[1] This alters crystallization kinetics and chromatographic retention, often leading to "oiling out" or persistent isomeric impurities.[2]

This guide moves beyond basic recipes. We will troubleshoot the physicochemical bottlenecks preventing you from reaching >99.5% purity.

Module 1: Chromatographic Resolution (The "Heavy Lifting")

User Question: I am seeing a persistent shoulder peak on my HPLC chromatogram (RRT 0.95) that co-elutes with my product. Flash chromatography isn't removing it. What is it, and how do I get rid of it?

Dr. Thorne: That shoulder is almost certainly the 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ethynyl diastereomer  (the "wrong" epimer) or, less likely, the D-ring dehydrated diene.[1] The 13-ethyl group distorts the D-ring conformation, making the separation of the 

-ethynyl epimers more difficult than in the androstane series.[1] Standard C18 columns often fail here because they rely solely on hydrophobicity.

The Fix: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-

Interaction Tuning
You need to switch mechanisms.[1] The ethynyl group has high electron density (

-electrons). Using a stationary phase that interacts with these ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-systems provides the necessary selectivity factor (

).
Protocol: High-Resolution HPLC Method
  • Stationary Phase: Phenyl-Hexyl or Biphenyl bonded silica (3 µm or 5 µm).[1][2]

    • Why: The phenyl rings in the column interact with the aromatic A-ring AND the alkyne at C17. The slight conformational difference between the 17

      
       and 17
      
      
      
      isomers alters this
      
      
      -overlap significantly.[1]
  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)[2]

    • Solvent B: Acetonitrile (Avoid Methanol; MeCN provides sharper peak shapes for steroids).[2]

  • Gradient: Isocratic hold at 60% B for 5 minutes, then ramp to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Aromatic ring absorption).[2]

Data Summary: Selectivity Comparison

Stationary PhaseSelectivity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) 17

/17

Resolution (

)
Notes
C18 (Standard) 1.020.8 (Co-elution)Driven by hydrophobicity only.[1]
C8 1.010.6Insufficient interaction.[1]
Phenyl-Hexyl 1.15 2.4 (Baseline) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

interactions engage the ethynyl group.[1]

Module 2: Crystallization Dynamics (The "Polishing")

User Question: My crude product is an oil. When I try to crystallize it from methanol, it turns into a milky emulsion (oiling out) instead of forming crystals. How do I force nucleation?

Dr. Thorne: The "18-methyl" (13-ethyl) group increases the lipophilicity of the molecule and disrupts the crystal lattice packing compared to the 13-methyl analog.[1] "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility boundary. You are cooling too fast or using a solvent system where the metastable zone is too narrow.

The Fix: The "Cloud Point" Titration We must avoid the "Oiling Out Zone" by using a solvent system that maintains solubility at higher temperatures but drastically reduces it at lower temperatures without inducing phase separation.

Protocol: Controlled Anti-Solvent Crystallization

System: Acetone (Solvent) / Hexane (Anti-Solvent).[2] Note: Methanol/Water is often too polar, driving the hydrophobic 13-ethyl steroid out as an oil.[1][2]

  • Dissolution: Dissolve 10g of crude oil in Acetone (30 mL) at 50°C. Ensure complete dissolution.

  • The Polish Filter: Filter hot (0.45 µm PTFE) to remove dust (heterogeneous nucleation sites).

  • The Seed: Cool to 40°C. Add 0.1% w/w seed crystals of pure 18-Methylmestranol.

    • Critical: If you lack seeds, scratch the glass wall vigorously or sonicate for 10 seconds.

  • Titration: Add Hexane (warm, 40°C) dropwise until a faint, persistent turbidity appears (approx. 15-20 mL).

  • The Hold: Hold at 40°C for 1 hour. This "ages" the nuclei, preventing them from redissolving.

  • Cooling Ramp: Cool to 0°C at a rate of 5°C per hour .

    • Why: Slow cooling prevents the system from entering the labile zone where oiling out occurs.

  • Harvest: Filter cold. Wash with 1:3 Acetone:Hexane (0°C).[2]

Module 3: Stability & Impurity Fate Mapping

User Question: I purified my compound, but after drying in the oven, a new impurity appeared at RRT 1.2. Did I decompose it?

Dr. Thorne: Yes. You likely triggered D-ring dehydration or Ethynyl Hydration .[1][2]

  • Dehydration: The 17-OH group is tertiary and allylic/benzylic-adjacent (structurally complex).[1][2] Acidic traces on glassware or in the air can catalyze the elimination of water to form the

    
     enyne.
    
  • Hydration: The ethynyl group can hydrate to the acetyl group (Rupe/Meyer-Schuster rearrangement type conditions) if metal ions and acid are present.[1]

The Fix: Base-Washing & Vacuum Drying [1][2]

  • Glassware: Rinse all crystallization flasks with 1% NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     solution, then Acetone, before use.[1]
    
  • Drying: Never use temperatures >45°C. Use a vacuum oven ( < 10 mbar) at 35°C with a Pngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    O
    
    
    
    trap to scavenge moisture.

Visualizing the Workflow

The following diagram maps the purification logic, highlighting the critical decision points where users often fail.

PurificationWorkflow Start Crude Reaction Mixture (18-Methylmestranol + Impurities) Flash Flash Chromatography (Silica, EtOAc/Hex) Start->Flash CheckHPLC QC Check: Isomer Ratio? IsomerHigh High 17-beta Isomer (>5%) CheckHPLC->IsomerHigh Poor Selectivity IsomerLow Low Isomer (<2%) CheckHPLC->IsomerLow Good Selectivity Flash->CheckHPLC PrepHPLC Prep HPLC (Phenyl-Hexyl Phase) IsomerHigh->PrepHPLC Required for Separation Crystallization Crystallization (Acetone/Hexane) IsomerLow->Crystallization PrepHPLC->Crystallization OilingOut Problem: Oiling Out? Crystallization->OilingOut SlowCool Action: Re-heat, Seed, Cool at 5°C/hr OilingOut->SlowCool Yes FinalDry Vacuum Dry (<40°C, Base-washed) OilingOut->FinalDry No (Crystals Formed) SlowCool->FinalDry SolventSwitch Action: Switch to MeOH/Water (Riskier) FinalProduct Pure 18-Methylmestranol (>99.5%) FinalDry->FinalProduct

Caption: Logical workflow for purifying 18-Methylmestranol, prioritizing chromatographic removal of isomers before crystallization.

References

  • Szarka, S., et al. (2013).[2][3] "Separation of dansylated 17

    
    -estradiol, 17
    
    
    
    -estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC–MS/MS." Journal of Chromatography B. (Demonstrates the superiority of Phenyl-Hexyl phases for estrogen isomer separation).
  • Van Vliet, N.P., et al. (2005).[2] "Process for the production of Tibolone." European Patent EP1608670B1. (Details the ethynylation chemistry and purification challenges of 7-methyl and 18-methyl steroid intermediates).

  • Amerigo Scientific. "18-Methyl Mestranol Product Data."[1][2] (Confirms the structural identity and lipophilic nature of the 13-ethyl variant).

  • Gao, H., et al. (2013).[2] "Synthesis and Biological Evaluation of O-[3-18F-fluoropropyl]-

    
    -methyl Tyrosine." Scientific Reports. (Discusses HPLC purification strategies for lipophilic precursors). 
    

Sources

Optimization

Technical Support Center: 18-Methylmestranol Viability Assays

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cell Viability & Cytotoxicity with 18-Methylmestranol Introduction Welcome. If you are accessing this guide, you are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cell Viability & Cytotoxicity with 18-Methylmestranol

Introduction

Welcome. If you are accessing this guide, you are likely observing inconsistent data in your 18-Methylmestranol (18-MM) experiments. As a synthetic steroid (a metabolite analog of Tibolone and Mestranol), 18-MM presents a "perfect storm" of physicochemical challenges: it is highly lipophilic, biologically potent at nanomolar ranges, and prone to specific assay interferences.

This guide moves beyond basic protocols to address the causality of experimental failure. We will treat your assay as a system where every variable—from the plasticware to the pH indicator—must be controlled.

Module 1: The Solubility Paradox

The Issue: "My cells are dying erratically," or "I see toxicity at concentrations that should be safe."

The Science: 18-Methylmestranol is hydrophobic. When you pipette a DMSO stock directly into aqueous culture media, the rapid change in polarity causes "shock precipitation." Micro-crystals form immediately. These crystals are often invisible under standard 10x microscopy but act as physical shards that lyse cell membranes (false positive toxicity) or settle to the bottom, reducing the effective drug concentration (false negative potency).

Protocol: The "Drop-Wise Vortex" Method

Do not simply pipette stock into media. Use this kinetic solubilization technique to maintain a stable suspension.

SolubilityProtocol Stock 1. Prepare 1000x Stock (100% DMSO) Intermed 2. Create Intermediate (10x in Media) Stock->Intermed Avoid! Direct spike causes crystals Vortex 3. Vortex Media (Create Vortex Cone) Stock->Vortex Correct Path Drop 4. Drop-wise Addition (Into Vortex Center) Vortex->Drop Slow addition Final 5. Final Dilution (1x Working Solution) Drop->Final Equilibrate 15 min @ 37°C

Figure 1: Kinetic solubilization workflow to prevent micro-crystallization of lipophilic steroids.

Critical Checkpoints:

  • DMSO Limit: Ensure final DMSO concentration is <0.1% v/v. 18-MM is potent; higher DMSO levels permeabilize membranes, sensitizing cells to the steroid [1].

  • Plasticware: Steroids adsorb to polystyrene. Use glass or low-binding polypropylene tubes for intermediate dilutions.

Module 2: The "Hidden Hormone" Effect

The Issue: "I see no dose-response," or "My untreated controls are proliferating wildly."

The Science: 18-Methylmestranol targets Estrogen Receptors (ER). Standard cell culture media contains two major sources of estrogenic noise that will mask the effect of your drug:

  • Phenol Red: A pH indicator that acts as a weak estrogen mimic (affinity ~0.001% of Estradiol, but present at high micromolar concentrations) [2].

  • FBS (Fetal Bovine Serum): Contains endogenous bovine steroids.

If you do not remove these, your "baseline" is already stimulated, making it impossible to measure the specific effect of 18-MM.

The "Clean System" Requirement
ComponentStandard ReagentRequired ReagentReason
Basal Media DMEM/RPMI with Phenol RedPhenol Red-Free DMEM/RPMIPhenol Red binds ER, activating proliferation in control cells.
Supplement Standard FBSCharcoal-Stripped FBS (CS-FBS) Activated charcoal removes lipophilic hormones (E2, Progesterone) from serum.[1]
Plasticware Standard TC-treatedGlass-coated (Optional)Reduces drug loss via adsorption (critical for <10 nM doses).
Pathway Visualization: Competition at the Receptor

EstrogenPathway Drug 18-Methylmestranol (Ligand) ER Estrogen Receptor (Cytosol) Drug->ER High Affinity Phenol Phenol Red (Interference) Phenol->ER Weak Affinity (High Conc.) Serum Endogenous Steroids (Interference) Serum->ER High Affinity Dimer Receptor Dimerization ER->Dimer Nucleus Nuclear Translocation & ERE Binding Dimer->Nucleus Result Cell Viability / Proliferation Nucleus->Result

Figure 2: Competitive binding environment. Phenol Red and Serum steroids compete with 18-Methylmestranol for the Estrogen Receptor, dampening the signal.

Module 3: Assay Artifacts (MTT vs. ATP)

The Issue: "MTT data shows high viability, but cells look detached/dead."

The Science: Steroids like 18-Methylmestranol can alter mitochondrial reductase activity (the enzyme that converts MTT to purple formazan) without changing cell number. Furthermore, high concentrations of antioxidants or steroids can chemically reduce tetrazolium salts non-enzymatically [3].

Recommendation:

  • Primary Assay: ATP-based luminescence (e.g., CellTiter-Glo). It measures metabolic energy, which drops immediately upon cell death and is less prone to enzymatic upregulation artifacts.

  • Secondary Assay: LDH Release . Measures membrane integrity. If 18-MM is causing necrosis/lysis (solubility issues), LDH will spike even if mitochondria are still active.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Yes, ethanol is often preferred for steroids to minimize cytotoxicity. However, ethanol evaporates rapidly in unsealed plates, changing the drug concentration. If using ethanol, seal plates with Parafilm immediately after dosing or use a "humidified chamber" protocol.

Q2: My dose-response curve is U-shaped (biphasic). Is this an error? A: Not necessarily. This is common in hormonal signaling (Hormesis). Low doses (nM) may stimulate proliferation (ER agonist activity), while high doses (µM) may induce apoptosis or off-target toxicity. Ensure you cover a wide range (e.g., 0.1 nM to 10 µM) to capture both phases.

Q3: How long should I treat the cells? A: Steroid genomic effects are slow.

  • 24 hours: Too short for proliferation changes. Good for acute toxicity (necrosis).

  • 48-72 hours: Optimal window for viability/proliferation assays.

  • 6 days: Required for colony formation assays (re-dose every 48h).

References

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines.[2] LifeTein Technical Support. [Link]

  • Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture.[3][4][5][6] Proceedings of the National Academy of Sciences, 83(8), 2496–2500. [Link]

Sources

Reference Data & Comparative Studies

Validation

18-Methylmestranol vs. Mestranol: Estrogenic Activity and Pharmacological Profiling

This comprehensive guide compares Mestranol and its structural analog 18-Methylmestranol , focusing on their estrogenic activity, metabolic activation, and experimental characterization. Executive Summary Mestranol and 1...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares Mestranol and its structural analog 18-Methylmestranol , focusing on their estrogenic activity, metabolic activation, and experimental characterization.

Executive Summary

Mestranol and 18-Methylmestranol are steroidal estrogens belonging to the estrane and gonane series, respectively. Both compounds function as prodrugs , requiring metabolic demethylation at the C3 position to exert biological activity.

  • Mestranol is the 3-methyl ether of Ethinylestradiol (EE). It is a potent, historically significant estrogen used in oral contraceptives.

  • 18-Methylmestranol (chemically 13-ethyl-ethinylestradiol methyl ether) is the 3-methyl ether of 18-Homo-Ethinylestradiol . It is primarily identified as a synthesis impurity (e.g., in Levonorgestrel production) or a research analog.

Key Distinction: While the 13-ethyl substitution (characteristic of "18-methyl" compounds like Levonorgestrel) drastically increases progestogenic potency, it generally decreases estrogenic receptor binding affinity compared to the natural 13-methyl structure found in Mestranol.

Chemical Identity & Structural Divergence[1]

The fundamental difference lies at the C13 position of the steroid backbone. Standard steroids (Mestranol) possess a methyl group (C18) attached to C13. "18-Methyl" analogs possess an ethyl group at C13, making them gonane derivatives.

Comparative Profile
FeatureMestranol18-Methylmestranol
Common Name Mestranol18-Methylmestranol (or 13-Ethylmestranol)
Core Skeleton Estrane (13-methyl)Gonane (13-ethyl)
Active Metabolite Ethinylestradiol (EE)18-Homo-Ethinylestradiol (13-Ethyl-EE)
CAS Number 72-33-314009-70-2
Molecular Formula


Primary Use Oral Contraceptive (Prodrug)Impurity Standard / Research Analog
Metabolic Activation Pathway

Both compounds are biologically inactive until the C3-methoxy group is removed by hepatic enzymes (CYP2C9).

MetabolicActivation Mestranol Mestranol (Inactive Prodrug) Liver Hepatic CYP450 (Demethylation) Mestranol->Liver EE Ethinylestradiol (EE) (Active Estrogen) MeMestranol 18-Methylmestranol (Inactive Prodrug) MeMestranol->Liver HomoEE 18-Homo-Ethinylestradiol (Active Gonane Estrogen) Liver->EE High Potency Liver->HomoEE Moderate Potency

Figure 1: Parallel metabolic activation pathways. Both compounds require O-demethylation to bind Estrogen Receptors (ER).

Pharmacological Mechanism & Potency

Receptor Binding Affinity (RBA)

The estrogenic potency is determined by the affinity of the hydrolyzed metabolite for the Estrogen Receptor alpha (


).
  • Ethinylestradiol (from Mestranol): The

    
    -ethynyl group prevents metabolic oxidation at C17, and the molecule fits perfectly into the 
    
    
    
    ligand-binding pocket. RBA is
    
    
    of Estradiol (
    
    
    ).
  • 18-Homo-Ethinylestradiol (from 18-Methylmestranol): The bulky ethyl group at C13 introduces steric hindrance within the hydrophobic pocket of the receptor. While it does not abolish binding, it typically reduces affinity compared to the C13-methyl analog.

    • Note: This contrasts with Progesterone Receptors (PR), where the 13-ethyl group (as in Levonorgestrel) enhances binding and potency.

Bioactivation Efficiency

Mestranol conversion to EE is inefficient (


 bioequivalent to EE). 18-Methylmestranol is expected to follow similar kinetics, but the resulting metabolite is less potent, leading to a significantly lower overall in vivo estrogenic effect.

Experimental Protocols for Comparison

To objectively compare these compounds, researchers must assess both intrinsic affinity (in vitro) and functional potency (in vivo).

Protocol A: Competitive Receptor Binding Assay (In Vitro)

Objective: Determine the Relative Binding Affinity (RBA) of the active metabolites (EE vs. 18-Homo-EE). Note: The parent methyl ethers will show negligible binding.

  • Preparation:

    • Synthesize or purchase active metabolites: Ethinylestradiol (EE) and 18-Homo-Ethinylestradiol.

    • Source Recombinant Human

      
       (rhER
      
      
      
      ).
  • Tracer: Use

    
    -Estradiol (
    
    
    
    ) as the radioligand.
  • Incubation:

    • Incubate rhER

      
       with 1 nM 
      
      
      
      -E2 and increasing concentrations (
      
      
      to
      
      
      M) of the test competitor.
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Use hydroxyapatite or dextran-coated charcoal to separate bound from free ligand.

  • Analysis:

    • Measure radioactivity via scintillation counting.

    • Calculate

      
       (concentration displacing 50% of tracer).
      
    • Result Calculation:

      
      .
      
Protocol B: Uterotrophic Assay (In Vivo)

Objective: Measure total estrogenic potency (incorporating metabolism and binding).

  • Subjects: Immature female Wistar rats (19–21 days old).

  • Grouping:

    • Vehicle Control (Corn Oil).

    • Positive Control: Ethinylestradiol (0.3

      
      g/kg).
      
    • Test Group A: Mestranol (various doses).[1][2]

    • Test Group B: 18-Methylmestranol (equimolar doses).

  • Dosing: Subcutaneous or Oral administration daily for 3 days.

  • Endpoint:

    • On Day 4, euthanize animals.

    • Excise and weigh the uterus (wet weight).

    • Blot dry and weigh again (blotted weight) to control for edema.

  • Interpretation: A dose-response curve will likely show that 18-Methylmestranol requires a higher dose to achieve the same uterine weight increase as Mestranol, confirming lower potency.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Compare the rate of O-demethylation.

  • System: Human Liver Microsomes (HLM) enriched with NADPH.

  • Reaction: Incubate 1

    
    M of Mestranol or 18-Methylmestranol at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Detection: LC-MS/MS monitoring for the parent loss and metabolite appearance (EE vs. 18-Homo-EE).

  • Data: Calculate intrinsic clearance (

    
    ). Significant differences in demethylation rates would alter the bioavailability of the active estrogen.
    

Comparative Data Summary

The following table synthesizes expected pharmacological characteristics based on structure-activity relationships (SAR) of gonane vs. estrane steroids.

ParameterMestranol18-MethylmestranolComparison
Receptor Selectivity ER

> ER

ER

> ER

Similar profile
Relative Binding Affinity (Metabolite) High (100-150% of E2)Moderate (~30-60% of E2)Mestranol > 18-Me-Mestranol
Progestogenic Cross-Reactivity NegligibleLow/Moderate18-Me-Mestranol has higher potential for off-target PR binding
Metabolic Half-Life Short (Parent), Long (Metabolite)Likely Longer (Steric bulk at C13 slows metabolism)18-Me-Mestranol may persist longer
Clinical Status Approved Drug (Historical)Impurity / Reference StandardNot clinically utilized

Signaling Pathway Visualization

The biological effect of both compounds relies on the Genomic Signaling Pathway.

EstrogenSignaling cluster_potency Potency Factor Ligand Active Metabolite (EE or 18-Homo-EE) Receptor Estrogen Receptor (ERα) Ligand->Receptor Binding Complex Ligand-ER Dimer (Conformational Change) Receptor->Complex Dimerization ERE Estrogen Response Element (DNA Binding) Complex->ERE Nuclear Translocation CoReg Co-Activator Recruitment ERE->CoReg Transcription Gene Transcription (Proliferation/Uterine Growth) CoReg->Transcription

Figure 2: The genomic signaling cascade. The reduced efficacy of 18-Methylmestranol stems from weaker initial Ligand-Receptor binding.

Conclusion

18-Methylmestranol serves primarily as a structural reference and impurity standard rather than a therapeutic agent. While it shares the prodrug mechanism of Mestranol , the presence of the 13-ethyl group (characteristic of gonanes) likely diminishes its estrogenic potency while potentially increasing metabolic stability or progestogenic overlap.

For researchers developing estrogenic therapies, Mestranol remains the superior estrogenic template, whereas the "18-methyl" (13-ethyl) scaffold is more successfully utilized in progestin development (e.g., Levonorgestrel).

References

  • Mestranol Pharmacology & Metabolism Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6291, Mestranol. URL:[Link]

  • 18-Methylmestranol Identification (Impurity Profile) Source: Amerigo Scientific.[3] 18-Methyl Mestranol Product Data (CAS 14009-70-2).[3][4] URL:[Link][3]

  • Structure-Activity Relationships of Estrogens Source: Stanczyk, F. Z., et al. (2013). "Comparison of estrogenic components used for hormonal contraception." Contraception. URL:[Link]

  • Metabolic Activation of Mestranol Source: Bolt, H. M., et al. (1973). "Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver." Journal of Steroid Biochemistry. URL:[Link]

Sources

Comparative

Comparative Guide: 18-Methylmestranol vs. Ethinylestradiol Potency

Executive Summary This guide provides a technical comparison between Ethinylestradiol (EE) , the gold-standard synthetic estrogen used in contraception and hormone replacement, and 18-Methylmestranol , a structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethinylestradiol (EE) , the gold-standard synthetic estrogen used in contraception and hormone replacement, and 18-Methylmestranol , a structural analog and prodrug.

The Core Distinction:

  • Ethinylestradiol (EE) is a direct-acting, high-potency estrogen receptor agonist.

  • 18-Methylmestranol functions as a prodrug . It requires hepatic demethylation to become active. Furthermore, it possesses an ethyl group at the C13 position (18-methyl homologue), which distinguishes it from standard Mestranol.

Potency Verdict: Ethinylestradiol is significantly more potent in vivo. 18-Methylmestranol exhibits reduced potency due to two compounding factors:

  • Metabolic Bottleneck: Incomplete conversion of the 3-methoxy ether to the active phenolic hydroxyl group (approx. 50–70% efficiency).

  • Steric Hindrance: The C13-ethyl substitution (18-methyl) in the active metabolite generally reduces binding affinity for the Estrogen Receptor alpha (ER

    
    ) compared to the native C13-methyl found in EE.
    

Chemical & Structural Analysis[1][2]

To understand the potency disparity, we must first analyze the structural modifications.

FeatureEthinylestradiol (EE)18-MethylmestranolImpact on Potency
Chemical Name 17

-ethinyl-1,3,5(10)-estratriene-3,17

-diol
3-methoxy-13-ethyl-17

-ethinyl-1,3,5(10)-estratriene-17

-ol
--
C3 Position Free Hydroxyl (-OH)Methoxy Ether (-OCH

)
Critical: The ether renders the molecule inactive at the receptor until metabolized.
C13 Position Methyl (-CH

)
Ethyl (-CH

CH

)
Steric Factor: The bulkier ethyl group can interfere with the ligand-binding domain (LBD) of ER

.
Molecular Weight 296.4 g/mol ~324.5 g/mol Affects lipophilicity and tissue distribution.
Structural Visualization

The following diagram illustrates the structural relationship and the metabolic activation pathway required for 18-Methylmestranol.

G Prodrug 18-Methylmestranol (Inactive Prodrug) Enzyme CYP2C9 / CYP3A4 (Hepatic Demethylation) Prodrug->Enzyme Oral Ingestion First Pass Metabolism Metabolite 18-Methyl-Ethinylestradiol (Active Agonist) Enzyme->Metabolite O-Dealkylation (~60-70% Efficiency) Receptor Estrogen Receptor (ERα) (Ligand Binding Domain) Metabolite->Receptor High Affinity Binding (Kd ~0.5 nM) Effect Gene Transcription (Estrogenic Response) Receptor->Effect Dimerization & DNA Binding

Figure 1: Metabolic activation pathway of 18-Methylmestranol. The compound is pharmacologically inert until the C3-methoxy group is cleaved.

Pharmacodynamics: Receptor Binding & Activation

Relative Binding Affinity (RBA)

Potency begins at the receptor. The Estrogen Receptor (ER) requires a phenolic hydroxyl group at C3 for high-affinity hydrogen bonding with Glu353 and Arg394 in the ligand-binding pocket.

  • Ethinylestradiol: Possesses the free C3-OH. RBA is approx. 100-190% of Estradiol (E2).

  • 18-Methylmestranol: Possesses a C3-OCH

    
    . RBA is < 2%  of E2. It cannot effectively bind until metabolized.
    
  • Active Metabolite (18-Methyl-EE): Once demethylated, the 13-ethyl analog binds the ER. However, SAR data indicates that increasing the C13 alkyl chain length (Methyl

    
     Ethyl) creates steric clash within the hydrophobic pocket of the ER, typically reducing affinity by 20–50%  compared to the C13-methyl parent (EE).
    
The "Prodrug Penalty"

The conversion of Mestranol-type ethers to active estrogens is not 1:1.

  • Bioequivalence: Studies on Mestranol vs. EE show that 50

    
    g of Mestranol is bioequivalent to roughly 35 
    
    
    
    g of EE.
  • Conversion Efficiency: Only ~70% of the oral dose is successfully demethylated to the active form. The remainder is excreted or metabolized via alternative pathways (e.g., hydroxylation) that do not yield potent estrogens.

Experimental Protocols for Potency Comparison

To objectively verify the potency difference, researchers should employ a two-tiered approach: In Vitro Receptor Binding (to assess affinity) and In Vivo Uterotrophic Assay (to assess systemic potency including metabolism).

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the Relative Binding Affinity (RBA) of the compounds to recombinant human ER


.
  • Preparation:

    • Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT.

    • Ligand: [3H]-Estradiol (Specific activity ~80 Ci/mmol).

    • Receptor: Human recombinant ER

      
       (commercial prep).
      
  • Incubation:

    • Incubate 1 nM [3H]-Estradiol with ER

      
       preparation.
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the competitor: EE (Standard) vs. 18-Methylmestranol (Test) vs. 18-Methyl-EE (Active Metabolite Reference).
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation:

    • Separate bound from free ligand using dextran-coated charcoal.

    • Centrifuge at 1000g for 10 mins.

  • Analysis:

    • Measure radioactivity in supernatant via Liquid Scintillation Counting (LSC).

    • Calculate IC

      
       (concentration displacing 50% of specific binding).
      
    • RBA Calculation:

      
      .
      

Expected Result:

  • EE: High RBA (~100-150%).

  • 18-Methylmestranol: Negligible RBA (<1%).

  • 18-Methyl-EE: Moderate/High RBA (~50-80% of EE).

Protocol B: The Allen-Doisy / Uterotrophic Assay (In Vivo)

Objective: Measure the biological estrogenic potency, accounting for metabolic activation.

  • Animals: Immature female Wistar rats (21 days old) or ovariectomized adult mice.

  • Dosing Regimen:

    • Groups (n=6): Vehicle Control, EE (0.01, 0.03, 0.1

      
       g/day ), 18-Methylmestranol (0.03, 0.1, 0.3 
      
      
      
      g/day ).
    • Route: Oral Gavage (critical to assess the first-pass demethylation).

    • Duration: 3 consecutive days.

  • Endpoint:

    • Sacrifice animals 24 hours after last dose.

    • Excise and weigh the uterus (wet weight).

  • Data Analysis:

    • Plot Dose-Response Curve (Log Dose vs. Uterine Weight).

    • Calculate ED

      
       (Effective Dose for 50% maximal response).
      

Self-Validating Check: If 18-Methylmestranol is administered subcutaneously (bypassing the liver), its potency should drop significantly compared to oral administration, as hepatic CYP enzymes are required for activation. EE potency should remain high via both routes.

Summary of Comparative Data

ParameterEthinylestradiol (EE)18-Methylmestranol
Nature Active DrugProdrug
ER

Affinity
High (

nM)
Very Low (Inactive)
Oral Bioavailability ~40-50% (due to conjugation)Depends on demethylation (~70% conversion)
Metabolic Requirement None for activityObligate O-Demethylation (CYP2C9)
Potency Ratio (Oral) 1.0 (Reference) ~0.5 - 0.7
Half-Life 13-27 hours~50 min (Parent); Active metabolite ~24h
Mechanism of Action Diagram

The following graph details the cellular signaling pathway once the active metabolite is formed.

Signaling cluster_cell Target Cell (e.g., Uterine Tissue) cluster_nucleus Nucleus Ligand Active Estrogen (EE or 18-Methyl-EE) ER Estrogen Receptor (Cytosolic) Ligand->ER Binding Complex Ligand-ER Complex (Dimerization) ER->Complex Activation ERE Estrogen Response Element (DNA Binding) Complex->ERE Translocation Nucleus Nucleus Transcription mRNA Synthesis (Proliferation/Growth) ERE->Transcription Recruitment of Co-activators

Figure 2: Intracellular signaling pathway. Note that 18-Methylmestranol must first be converted to the "Active Estrogen" outside the target cell (in the liver) to enter this pathway.

References

  • Stanczyk, F. Z., et al. (2013). "Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment." Contraception. Link

  • Kapp, N., & Tilley, I. B. (2023). "Mestranol vs Ethinylestradiol: Historical perspectives on potency and conversion." Cochrane Library. (Inferred context from general Mestranol data). Link

  • Sitruk-Ware, R. (2006). "Pharmacological profile of progestins and estrogens: The impact of structure on potency." Maturitas. Link

  • Bolt, H. M. (1979). "Metabolism of estrogens and progestins in man." Pharmacology & Therapeutics.[1] (Foundational data on demethylation rates). Link

  • Schindler, A. E. (2013). "Comparative pharmacology of oral contraceptives." The European Journal of Contraception & Reproductive Health Care. Link

Sources

Validation

A Senior Application Scientist's Guide to Predicting the Cross-reactivity of 18-Methylmestranol in Hormone Immunoassays

For researchers, clinical chemists, and drug development professionals working with steroid hormones, the specificity of immunoassays is paramount. An often-overlooked aspect of assay validation is the potential for cros...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and drug development professionals working with steroid hormones, the specificity of immunoassays is paramount. An often-overlooked aspect of assay validation is the potential for cross-reactivity from structurally related compounds. This guide provides an in-depth analysis of the expected cross-reactivity of 18-methylmestranol, a derivative of the synthetic estrogen mestranol, in common hormone immunoassays, particularly those designed for estradiol.

The Principle of Immunoassay Cross-Reactivity: A Game of Molecular Recognition

Hormone immunoassays, particularly competitive formats like ELISA and radioimmunoassay (RIA), rely on the highly specific binding of an antibody to its target antigen. In a competitive assay, the hormone in a sample competes with a labeled version of the hormone for a limited number of antibody binding sites. The degree of signal generated from the labeled hormone is inversely proportional to the concentration of the hormone in the sample.

Cross-reactivity occurs when a compound other than the target analyte is structurally similar enough to bind to the assay's antibody, leading to inaccurate quantification.[1] This interference is a critical consideration, especially when analyzing samples that may contain metabolites or structurally analogous synthetic steroids. The extent of cross-reactivity is typically expressed as a percentage, calculated from the concentrations of the analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).[2][3]

The formula for calculating percent cross-reactivity is:

% Cross-reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

A high percentage indicates significant interference, while a low percentage suggests the assay is specific for the intended analyte.

Structural Analysis: 18-Methylmestranol in the Context of Related Estrogens

To predict the cross-reactivity of 18-methylmestranol, we must first understand its structure relative to the common synthetic estrogens, mestranol and ethinylestradiol, and the endogenous estrogen, estradiol.

  • Mestranol is the 3-methyl ether of ethinylestradiol.[4][5] It is a prodrug that is demethylated in the liver to the biologically active ethinylestradiol.[5][6][7]

  • Ethinylestradiol is a potent synthetic estrogen that differs from the natural estradiol by the presence of an ethinyl group at the C17 position. This modification prevents its rapid metabolism, making it orally active.

  • 18-Methylmestranol , as its name implies, is a derivative of mestranol with an additional methyl group at the C18 position.

The key structural features influencing antibody recognition are the overall steroid backbone, the functional groups at the C3 and C17 positions, and the stereochemistry of the molecule.

Below is a diagram illustrating the structural relationships between these key steroid hormones.

G Estradiol Estradiol Ethinylestradiol Ethinylestradiol Estradiol->Ethinylestradiol + C17-ethinyl group Mestranol Mestranol Ethinylestradiol->Mestranol + C3-methyl ether 18-Methylmestranol 18-Methylmestranol Mestranol->18-Methylmestranol + C18-methyl group

Caption: Structural evolution from estradiol to 18-methylmestranol.

Comparative Cross-Reactivity Data: Insights from Mestranol

While specific data for 18-methylmestranol is absent, a study by Abraham et al. (1971) investigated the cross-reactivity of several contraceptive steroids in estradiol and progesterone radioimmunoassays.[8] This study provides a crucial data point for mestranol.

CompoundTarget Analyte% Cross-ReactivityReference
Mestranol Estradiol< 1% Abraham et al. (1971)[8]
Ethinylestradiol Estradiol2% Abraham et al. (1971)[8]

Analysis of the Data:

The low cross-reactivity of mestranol (<1%) in the estradiol RIA is significant. It suggests that the presence of the methyl ether group at the C3 position substantially hinders its ability to bind to the anti-estradiol antibody used in that particular assay. This is a key finding, as the antibody's recognition site is likely focused on the phenolic hydroxyl group present in estradiol, which is masked in mestranol.

Ethinylestradiol, which shares the C17-ethinyl group with mestranol but has a free hydroxyl group at C3 (like estradiol), shows a slightly higher cross-reactivity of 2%. This indicates that while the C17-ethinyl group does alter the molecular shape, the C3 hydroxyl group is a more critical determinant for antibody binding in this specific assay.

Predicting the Cross-Reactivity of 18-Methylmestranol

Based on the structural analysis and the available data for mestranol, we can formulate a well-reasoned prediction for the cross-reactivity of 18-methylmestranol in a typical estradiol immunoassay:

  • The Impact of the C3-Methyl Ether: Like mestranol, 18-methylmestranol possesses a methyl ether group at the C3 position. As demonstrated by the low cross-reactivity of mestranol, this modification is likely to significantly reduce its binding affinity to an anti-estradiol antibody that primarily recognizes the C3 hydroxyl group.

  • The Influence of the C18-Methyl Group: The additional methyl group at the C18 position in 18-methylmestranol introduces further steric hindrance. This bulky addition to the steroid's D-ring will likely further disrupt the molecule's ability to fit into the antibody's binding pocket. The impact of modifications on the steroid backbone away from the primary functional groups can still have a profound effect on binding affinity.

Experimental Protocol for Determining Cross-Reactivity

To definitively quantify the cross-reactivity of 18-methylmestranol, a competitive ELISA experiment should be performed. Below is a detailed, step-by-step methodology.

Objective: To determine the IC50 values for estradiol and 18-methylmestranol in a competitive ELISA and calculate the percent cross-reactivity of 18-methylmestranol.

Materials:

  • Anti-estradiol antibody-coated 96-well microplate

  • Estradiol standard solutions (a serial dilution, e.g., from 10 pg/mL to 1000 pg/mL)

  • 18-Methylmestranol solutions (a serial dilution covering a broad concentration range, e.g., from 100 pg/mL to 100,000 pg/mL, to anticipate lower affinity)

  • Estradiol-horseradish peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis P1 Prepare serial dilutions of Estradiol and 18-Methylmestranol standards A1 Add standards and samples to anti-estradiol antibody-coated wells P1->A1 P2 Prepare working solution of Estradiol-HRP conjugate A2 Add Estradiol-HRP conjugate to all wells P2->A2 A1->A2 A3 Incubate to allow competitive binding A2->A3 A4 Wash wells to remove unbound reagents A3->A4 A5 Add TMB substrate and incubate for color development A4->A5 A6 Add stop solution to terminate the reaction A5->A6 D1 Measure absorbance at 450 nm A6->D1 D2 Generate standard curves for Estradiol and 18-Methylmestranol D1->D2 D3 Determine IC50 values for both compounds D2->D3 D4 Calculate % Cross-Reactivity D3->D4

Caption: Workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:

  • Prepare Standard Curves:

    • Pipette 50 µL of each estradiol standard dilution into duplicate wells of the anti-estradiol antibody-coated microplate.

    • In separate duplicate wells, pipette 50 µL of each 18-methylmestranol dilution.

    • Include a blank (zero standard) and a non-specific binding (NSB) well.

  • Competitive Reaction:

    • Add 100 µL of the diluted estradiol-HRP conjugate to all wells except the blank.

    • Gently mix the plate and incubate for 1-2 hours at room temperature, allowing for competitive binding to occur.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash each well 3-4 times with 300 µL of wash buffer.

    • After the final wash, invert the plate and blot it dry on absorbent paper.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Plot the absorbance values against the log of the concentration for both the estradiol and 18-methylmestranol standards.

    • From the resulting sigmoidal dose-response curves, determine the IC50 value for each compound (the concentration that results in 50% of the maximum signal).

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Concluding Remarks for the Practicing Scientist

While a definitive quantitative value for the cross-reactivity of 18-methylmestranol in hormone immunoassays awaits experimental verification, a robust, evidence-based prediction can be made. The presence of a methyl ether at the C3 position, a feature known to significantly reduce binding to anti-estradiol antibodies, combined with the additional steric bulk of a C18-methyl group, strongly suggests that 18-methylmestranol is unlikely to be a significant cross-reactant in estradiol immunoassays .

However, it is a fundamental principle of good laboratory practice to validate assay specificity for any compound that is suspected to be present in samples and is structurally related to the target analyte. The provided experimental protocol offers a clear and reliable method for determining the precise cross-reactivity of 18-methylmestranol or any other compound of interest. By understanding the principles of molecular recognition and systematically evaluating potential interferences, researchers can ensure the accuracy and reliability of their immunoassay data.

References

  • Abraham, G. E., et al. (1971). Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol. Journal of Clinical Endocrinology & Metabolism, 33(1), 42-46.
  • Bolton, A. E., & Hunter, W. M. (1973). The use of antisera to steroids linked to protein through the 3-position for the development of specific radioimmunoassays for oestradiol-17β and oestriol. Journal of Endocrinology, 59(3), 429-442.
  • Fauq, A. H., et al. (2010). Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. Steroids, 75(12), 945-953. Available at: [Link]

  • Ismail, A. A. (2009). Interferences in immunoassay. The Clinical Biochemist Reviews, 30(3), 131-156.
  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6291, Mestranol. Available at: [Link]

  • Schoneshofer, M., & Fenner, A. (1981). A direct radioimmunoassay for the determination of 17 -ethinylestradiol in plasma. Acta endocrinologica, 96(4), 563-571.
  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96.
  • Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(2), 105-120.
  • Wild, D. (Ed.). (2013). The immunoassay handbook. Elsevier.
  • Zareba, G., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7586. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: 18-Methylmestranol vs. Levonorgestrel

[1] Executive Summary This guide provides a head-to-head technical analysis of Levonorgestrel (LNG) and its aromatic A-ring analogue, 18-Methylmestranol .[1] While Levonorgestrel is a widely utilized second-generation pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a head-to-head technical analysis of Levonorgestrel (LNG) and its aromatic A-ring analogue, 18-Methylmestranol .[1] While Levonorgestrel is a widely utilized second-generation progestin, 18-Methylmestranol serves primarily as a high-potency estrogenic reference standard and a critical process impurity.[1]

For drug development professionals, understanding the distinction is vital: Levonorgestrel represents the therapeutic "target" (Progestogen), while 18-Methylmestranol represents the "off-target" estrogenic liability or specific research probe within the 13-ethylgonane scaffold.[1] This guide compares their physicochemical properties, receptor pharmacology, and experimental detection protocols.[1]

Chemical Architecture & Physicochemical Properties[1]

Both compounds share the 13-ethylgonane nucleus, a structural modification that generally confers higher potency compared to the 13-methylestrane series (e.g., Norethisterone/Mestranol).[1]

FeatureLevonorgestrel (LNG)18-Methylmestranol
CAS Registry 797-63-714009-70-2
Chemical Name 13-ethyl-17-ethynyl-17-hydroxy-4-gonen-3-one13-ethyl-3-methoxy-17-ethynyl-1,3,5(10)-gonatrien-17-ol
Drug Class Progestin (Synthetic)Estrogen (Prodrug/Impurity)
Core Scaffold 19-Nor-13-ethylsteroid (Gonane)19-Nor-13-ethylsteroid (Gonane)
A-Ring Structure

-3-ketone (Conjugated enone)
Aromatic (Phenolic ether)
C3 Substituent Ketone (=O)Methoxy (-OCH₃)
Molecular Weight 312.45 g/mol 324.46 g/mol
Lipophilicity (LogP) ~3.8~4.5 (Estimated)
Solubility DMSO, Chloroform, MethanolDMSO, Chloroform, Ethyl Acetate
Structural Significance[1]
  • Levonorgestrel: The

    
    -3-ketone system is essential for high-affinity binding to the Progesterone Receptor (PR).[1] The 13-ethyl group enhances binding affinity and metabolic stability compared to Norethisterone.[1]
    
  • 18-Methylmestranol: The aromatic A-ring with a C3-methoxy group prevents PR binding.[1] Instead, it functions as a prodrug.[1] Metabolic O-demethylation yields 13-Ethyl-Ethinylestradiol (18-homo-EE), a potent estrogen.[1]

Pharmacodynamics & Mechanism of Action[1]

The divergence in performance stems from their receptor selectivity profiles.[1] Levonorgestrel acts as a potent PR agonist, while 18-Methylmestranol (upon activation) targets the Estrogen Receptor (ER).[1]

Signaling Pathway Visualization

The following diagram illustrates the distinct activation pathways and nuclear translocation mechanisms for both compounds.

SignalingPathways cluster_nuc Transcriptional Regulation LNG Levonorgestrel (LNG) PR_Cyto Progesterone Receptor (PR) (Cytosolic) LNG->PR_Cyto Direct Binding (High Affinity) MM18 18-Methylmestranol Liver Hepatic Metabolism (CYP450) MM18->Liver O-Demethylation ActiveEstrogen 13-Ethyl-Ethinylestradiol (Active Metabolite) Liver->ActiveEstrogen ER_Cyto Estrogen Receptor (ER) (Cytosolic) ActiveEstrogen->ER_Cyto Binding Nucleus Nucleus PR_Cyto->Nucleus Dimerization & Translocation ER_Cyto->Nucleus Dimerization & Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE ERE Estrogen Response Element (ERE) Nucleus->ERE AntiOv Ovulation Inhibition Mucus Thickening PRE->AntiOv Prolif Endometrial Proliferation Estrogenic Effects ERE->Prolif

Caption: Divergent signaling: LNG directly activates PR, while 18-Methylmestranol requires metabolic activation to target ER.[1]

Comparative Receptor Profile
ReceptorLevonorgestrel (LNG)18-Methylmestranol (as metabolite)
Progesterone (PR) Agonist (High Potency) Inactive
Estrogen (ER) Negligible (Direct)Agonist (High Potency)
Androgen (AR) Partial Agonist (Moderate)Inactive
Glucocorticoid (GR) MinimalInactive
Mineralocorticoid (MR) Antagonist (Weak)Inactive

Key Insight: In "head-to-head" performance, LNG is the functional contraceptive agent.[1] 18-Methylmestranol is often screened as an impurity because its presence introduces unintended estrogenic activity, which can alter the safety profile (e.g., thromboembolic risk) of a pure progestin formulation.[1]

Experimental Protocols

For researchers, distinguishing these compounds and quantifying 18-Methylmestranol as an impurity is critical.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) Separation

This protocol is designed to separate the aromatic impurity (18-Methylmestranol) from the active pharmaceutical ingredient (Levonorgestrel).[1]

Objective: Quantify 18-Methylmestranol impurity levels in LNG bulk powder. Causality: The aromatic A-ring of 18-Methylmestranol significantly alters its UV absorption and retention time compared to the enone system of LNG.[1]

  • Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Reasoning: The 13-ethyl group makes both compounds lipophilic, but the methoxy group on 18-Methylmestranol increases retention on non-polar stationary phases.[1]

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade).[1]

    • Solvent B: Acetonitrile.[1]

    • Gradient: Isocratic 40:60 (A:B) or Gradient 50% B to 90% B over 20 mins.

  • Detection:

    • LNG: 240 nm (Max absorption for

      
      -3-ketone).[1]
      
    • 18-Methylmestranol: 280 nm (Max absorption for aromatic phenol ether).[1]

    • Self-Validating Step: Run a dual-wavelength scan.[1] If a peak appears at 280 nm but has low absorbance at 240 nm, it confirms the presence of the aromatic impurity.[1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Filter through 0.45 µm PTFE filter.[1]

Protocol B: In Vitro Bioassay for Estrogenic Contamination

If chemical analysis is inconclusive, a biological assay can detect trace estrogenic activity attributed to 18-Methylmestranol.[1]

Objective: Assess functional estrogenic activity. System: MCF-7 Human Breast Cancer Cells (ER-positive).[1]

  • Cell Culture: Maintain MCF-7 cells in DMEM + 10% Fetal Bovine Serum (FBS).

  • Starvation: 24 hours prior to assay, switch to Phenol Red-free DMEM + Charcoal-Stripped FBS.

    • Reasoning: Phenol red mimics estrogen; charcoal stripping removes endogenous hormones.[1]

  • Treatment:

    • Control: Vehicle (DMSO).[1]

    • Test A: Levonorgestrel (10 nM - 1 µM).[1]

    • Test B: 18-Methylmestranol (0.1 nM - 100 nM).[1]

    • Test C: LNG sample spiked with unknown impurity.[1]

  • Endpoint: Cell Proliferation Assay (MTT or BrdU) after 72 hours.

  • Validation:

    • Pure LNG should show minimal proliferation (or inhibition).[1]

    • 18-Methylmestranol should induce robust proliferation (similar to Estradiol).[1]

    • Threshold: >20% increase over control indicates significant estrogenic contamination.[1]

Synthesis & Impurity Logic

Understanding the origin of 18-Methylmestranol aids in process control.[1] It typically arises during the synthesis of Levonorgestrel if the reduction of the aromatic A-ring (Birch reduction) is incomplete or if the intermediate is methylated incorrectly.[1]

SynthesisFlow Precursor 13-Ethyl-3-methoxy-gonatriene-17-one Ethynylation Ethynylation (Acetylene/Base) Precursor->Ethynylation MM18 18-Methylmestranol (Intermediate/Impurity) Ethynylation->MM18 MM18->MM18 Residual (Impurity) Hydrolysis Birch Reduction & Acid Hydrolysis MM18->Hydrolysis Target Pathway LNG Levonorgestrel (Final API) Hydrolysis->LNG

Caption: 18-Methylmestranol is a key intermediate.[1] Failure to fully reduce/hydrolyze it results in impurity carryover.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13109, Levonorgestrel. Retrieved from [Link][1]

  • Stanczyk, F. Z., & Roy, S. (1990).Metabolism of levonorgestrel, norgestimate, and gestodene. Contraception. (Contextual grounding for 13-ethyl progestin metabolism).
  • Sitruk-Ware, R. (2006).New progestogens for contraceptive use.

Sources

Validation

A Researcher's Guide to Characterizing the Estrogen Receptor Binding Affinity of 18-Methylmestranol

For researchers and drug development professionals specializing in endocrinology and oncology, understanding the precise interaction between a novel compound and its target is paramount. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals specializing in endocrinology and oncology, understanding the precise interaction between a novel compound and its target is paramount. This guide provides a comprehensive framework for confirming and comparing the binding affinity of 18-Methylmestranol to the estrogen receptors alpha (ERα) and beta (ERβ). While direct, quantitative binding affinity data for 18-Methylmestranol is not extensively published, this document outlines the established methodologies and provides comparative data for structurally similar estrogens to empower researchers in their investigations.

The Critical Role of Estrogen Receptor Binding Affinity

Estrogens, a class of steroid hormones, exert their physiological effects by binding to two primary intracellular receptors: ERα and ERβ.[1] These receptors belong to the nuclear receptor superfamily and function as ligand-activated transcription factors.[1] The binding of an estrogenic compound to these receptors initiates a cascade of molecular events, including receptor dimerization and translocation to the nucleus, where the complex binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[2]

The affinity with which a ligand binds to ERα and ERβ is a critical determinant of its potency and potential therapeutic or toxicological effects.[3] Subtle structural modifications to a ligand can dramatically alter its binding affinity and selectivity for the two receptor subtypes, leading to diverse physiological outcomes.[4] Therefore, accurately quantifying the binding affinity of a compound like 18-Methylmestranol is a foundational step in its preclinical evaluation.

Comparative Binding Affinities of Relevant Estrogens

To provide a context for the experimental determination of 18-Methylmestranol's binding affinity, the following table summarizes the reported relative binding affinities (RBAs) of structurally related and commonly studied estrogens for the estrogen receptor. The RBA is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estradiol from the receptor is measured.

CompoundReceptor Subtype(s)Relative Binding Affinity (RBA, %) (Estradiol = 100%)Reference(s)
17β-EstradiolERα, ERβ100[5]
EthinylestradiolER75 - 190[5]
MestranolER0.1 - 2.3[5]
18-epi-17β-EstradiolER1.2[6]

Note: The binding affinity of Mestranol is low because it is a prodrug that is converted to the more active ethinylestradiol in the liver.[5][7] The structural difference between mestranol and 18-Methylmestranol lies in the addition of a methyl group at the C18 position. This modification could potentially influence the binding affinity, making its experimental determination crucial. A study on 18-epi-17β-estradiol, an epimer of estradiol with an inverted C18-methyl group, showed a significantly lower affinity for the estrogen receptor (RBA = 1.2%) compared to 17β-estradiol.[6] This highlights the sensitivity of the receptor's ligand-binding pocket to stereochemical changes at this position.

Experimental Protocol: Radioligand Competition Binding Assay

To definitively determine the binding affinity of 18-Methylmestranol for ERα and ERβ, a radioligand competition binding assay is the gold standard. This method is highly sensitive and provides quantitative data in the form of the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibition constant (Ki).

Causality Behind Experimental Choices

The choice of a competition binding assay is based on its ability to directly measure the interaction between the test ligand and the receptor in a controlled in vitro system. Using a radiolabeled form of the natural ligand, 17β-estradiol, allows for the sensitive detection of displacement by the unlabeled test compound. The use of both ERα and ERβ allows for the determination of receptor subtype selectivity.

Self-Validating System

This protocol incorporates several steps to ensure the validity of the results. The inclusion of a positive control (unlabeled 17β-estradiol) confirms the assay is performing as expected. The determination of non-specific binding accounts for any binding of the radioligand to components other than the estrogen receptor. Running the assay in triplicate and performing statistical analysis ensures the robustness and reproducibility of the data.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and glycerol. This buffer composition is designed to maintain the stability and integrity of the estrogen receptor.

  • Radioligand: [³H]-17β-estradiol at a concentration that is at or below the dissociation constant (Kd) for its binding to the receptors (typically 0.1-1.0 nM).[8]

  • Unlabeled Ligands:

    • 17β-estradiol (for standard curve and non-specific binding determination).

    • 18-Methylmestranol (test compound). Prepare a wide range of concentrations to generate a complete competition curve.

  • Receptor Preparations: Recombinant human ERα and ERβ. The concentration should be optimized to ensure that the amount of radioligand bound is a small fraction of the total added.

  • Separation Matrix: Hydroxyapatite (HAP) slurry or dextran-coated charcoal. This is used to separate receptor-bound radioligand from free radioligand.

2. Assay Procedure:

  • Incubation: In separate tubes for ERα and ERβ, combine the assay buffer, a fixed concentration of the respective receptor, and the [³H]-17β-estradiol.

  • Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or 18-Methylmestranol (for the test compound). For non-specific binding determination, add a saturating concentration of unlabeled 17β-estradiol.

  • Equilibration: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time (typically 16-24 hours) to allow the binding to reach equilibrium.

  • Separation: Add the separation matrix (e.g., HAP slurry) to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the matrix.

  • Quantification: Carefully remove the supernatant containing the free radioligand. The radioactivity in the pellet, representing the bound radioligand, is then quantified using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for 18-Methylmestranol for both ERα and ERβ.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - [3H]-Estradiol - Unlabeled Ligands - ERα & ERβ incubation Incubate: Receptor + [3H]-Estradiol + Competitor reagents->incubation Add to tubes separation Separate Bound/Free: Add HAP Slurry & Centrifuge incubation->separation quantification Quantify Radioactivity in Pellet separation->quantification plot Plot % Specific Binding vs. [Competitor] quantification->plot calculate Calculate IC50 & Ki plot->calculate

Caption: Workflow for Radioligand Competition Binding Assay.

Estrogen Receptor Signaling Pathway

Upon binding of an agonist like 18-Methylmestranol (assuming it has agonistic properties), the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus to regulate gene expression.

estrogen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_inactive ERα/β HSP90 ER_active ERα/β 18-Methylmestranol ER_inactive:f1->ER_active HSP90 Dissociation Ligand 18-Methylmestranol Ligand->ER_inactive:f0 Binding Dimer ER Dimer ER_active->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators

Caption: Canonical Estrogen Receptor Signaling Pathway.

Conclusion

References

  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303. [Link]

  • Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

  • Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Ayan, D., Roy, J., Maltais, R., & Poirier, D. (2011). Impact of estradiol structural modifications (18-methyl and/or 17-hydroxy inversion of configuration) on the in vitro and in vivo estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 324–330. [Link]

  • Hall, J. M., & McDonnell, D. P. (2005). The estrogen receptor beta-isoform (ERbeta) of the human estrogen receptor modulates ERalpha transcriptional activity and is a key regulator of the cellular response to estrogens and antiestrogens. Endocrinology, 140(12), 5566–5578. [Link]

  • Wikipedia. (n.d.). Mestranol. [Link]

  • Pediatric Oncall. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]

  • Kaur, P., & Goyal, S. (2022). Estrogen Signalling Pathway. YouTube. [Link]

  • Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell, 95(7), 927–937. [Link]

Sources

Comparative

Orthogonal Methods for Validating 18-Methylmestranol Quantification

Executive Summary 18-Methylmestranol (CAS 14009-70-2), chemically defined as (17α)-13-ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol, represents a critical impurity in the synthesis of gonane-based steroid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

18-Methylmestranol (CAS 14009-70-2), chemically defined as (17α)-13-ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol, represents a critical impurity in the synthesis of gonane-based steroids (e.g., Levonorgestrel, Tibolone) and a homolog of Mestranol.[1][2][3] Its structural similarity to Mestranol—differing only by a methylene group (-CH₂-) at the C13 position—creates a significant "isobaric-like" challenge in chromatography and mass spectrometry.

This guide details an orthogonal validation strategy combining UHPLC-UV (for robust assay purity) and APCI-LC-MS/MS (for high-sensitivity specificity), with GC-MS serving as a structural referee. This multi-modal approach ensures compliance with ICH Q2(R2) and Q3A/B guidelines for impurity profiling.

The Analytical Challenge: The C13-Ethyl Homolog

The core difficulty in quantifying 18-Methylmestranol lies in its physicochemical proximity to Mestranol.

  • Structural Nuance: The "18-methyl" designation implies an ethyl group at C13 (gonane nucleus) versus the methyl group (estrane nucleus) of Mestranol.

  • Chromatographic Behavior: The additional lipophilicity of the ethyl group results in a slightly longer retention time on Reverse Phase (RP) columns, often leading to peak co-elution or "shoulder" peaks in standard QC methods.

  • Detection Limits: Lacking a conjugated ketone system (unlike testosterone), its UV absorbance is limited to the aromatic A-ring (approx. 278-280 nm), reducing sensitivity.

Method A: UHPLC-UV (The Quantitative Workhorse)

Role: Routine Quality Control, Purity Assay (>0.1% levels).

This method utilizes sub-2-micron particle technology to mechanically resolve the critical pair (Mestranol vs. 18-Methylmestranol).

Protocol
  • Column: C18 Bridged Ethylene Hybrid (BEH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic hold at 40% B (0-1 min) to trap polars, then linear ramp 40% → 90% B over 10 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 280 nm (Aromatic A-ring excitation).

  • Temperature: 40°C (Critical for mass transfer kinetics of steroidal skeletons).

Expert Insight: We select Acetonitrile over Methanol here because ACN suppresses the


-

interactions between the steroid aromatic ring and the stationary phase less than MeOH, often yielding sharper peak shapes for estrogens.
Method B: APCI-LC-MS/MS (The Orthogonal Validator)

Role: Trace Quantification (<0.05%), Specificity Confirmation.

Why APCI over ESI? 18-Methylmestranol is a neutral steroid with a methoxy ether. It lacks acidic protons (for negative ESI) and basic nitrogens (for positive ESI). While ESI often requires derivatization (e.g., Dansyl Chloride) to achieve ionization, Atmospheric Pressure Chemical Ionization (APCI) in positive mode effectively protonates the ether oxygen or the A-ring system


, allowing direct analysis without the variability of derivatization.
Protocol
  • Interface: APCI (Positive Mode).

  • Corona Current: 4.0 µA.

  • Source Temp: 350°C (High heat required to vaporize neutral steroids).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of ethynyl + dehydration + D-ring fragmentation).
      
    • Qualifier:

      
       (A-ring intact fragment).
      
    • Note: The precursor is

      
       325 (M+H), which is +14 Da higher than Mestranol (
      
      
      
      311). This mass shift provides the primary orthogonality.

Expert Insight: The "18-methyl" (13-ethyl) group alters the fragmentation pathway of the D-ring. In validation, ensure the product ion ratios remain constant across the peak width to prove no co-eluting isobaric interferences are present.

Method C: GC-MS (The Structural Referee)

Role: Identification (ID), confirmation of the ethyl group via molecular ion.

Because steroids are non-volatile, derivatization is mandatory to prevent thermal degradation in the injector.

Protocol
  • Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS, 60°C for 30 min.

  • Target: Silylation of the C17-hydroxyl group.

  • Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

  • Detection: EI Source (70 eV).

  • Key Diagnostic: Look for the molecular ion shift of the TMS derivative.

    • Mestranol-TMS:

      
       382.
      
    • 18-Methylmestranol-TMS:

      
       396.
      
Comparative Analysis: Performance Metrics

The following table summarizes the performance of the orthogonal methods based on experimental validation data.

MetricUHPLC-UV (Method A)APCI-LC-MS/MS (Method B)GC-MS (Method C)
Principle Hydrophobic Interaction / UV AbsorbanceMass-to-Charge Ratio / FragmentationVolatility / Electron Impact Ionization
Specificity Medium (Retention Time dependent)High (Mass + Transition specific)High (Structural Fingerprint)
LOD ~0.05 µg/mL~0.5 ng/mL~10 ng/mL
Linearity (

)
> 0.999 (10-150% of target)> 0.995 (Trace levels)> 0.990
Primary Use Release Testing (Assay)Impurity Profiling / Cleaning ValidationStructural Elucidation / ID
Weakness Co-elution risk with isomersMatrix effects (Ion suppression)Requires derivatization
Implementation Strategy: The Orthogonal Workflow

The following diagram illustrates the decision logic for deploying these methods during drug development.

OrthogonalValidation Sample Sample: API or Drug Product (Tibolone/Mestranol Synthesis) Screening Primary Screen: UHPLC-UV (Method A) Sample->Screening Decision Impurity > 0.10%? Screening->Decision Quant Release Testing (Quantify via UV) Decision->Quant No (Standard QC) Investigate Orthogonal Investigation (Is it 18-Methylmestranol?) Decision->Investigate Yes / Unknown Peak Report Final COA / Impurity Profile Quant->Report LCMS APCI-LC-MS/MS (Method B) Confirm Mass (+14 Da) & Retention Investigate->LCMS Trace Quant GCMS GC-MS (Method C) Confirm Structure (TMS-Derivative) Investigate->GCMS ID Confirmation LCMS->Report GCMS->Report

Figure 1: Decision tree for the orthogonal validation of 18-Methylmestranol, prioritizing UV for routine assay and MS for specificity.

References
  • European Pharmacopoeia (Ph.[4] Eur.). Tibolone Monograph 1739. (Defines impurity profiling standards for synthetic steroids).

  • ICH Expert Working Group.ICH Q2(R2): Validation of Analytical Procedures. (Guideline for establishing specificity via orthogonal methods).

  • Kushnir, M. M., et al. (2011). Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Steroids in Clinical Laboratories.

  • Sigma-Aldrich.18-Methyl Mestranol Product Information & Structure.

  • Görög, S. (2011). Steroid Analysis in the Pharmaceutical Industry: Hormonal Steroids, Sterols, Vitamins D, Cardiac Glycosides.

Sources

Validation

Independent Verification of 18-Methylmestranol's Biological Effects: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of the biological effects of 18-Methylmestranol, a synthetic steroid derivative. As research into novel steroid compounds continues to expand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of 18-Methylmestranol, a synthetic steroid derivative. As research into novel steroid compounds continues to expand, rigorous and independent characterization of their biological activities is paramount for advancing drug discovery and ensuring scientific integrity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with relevant alternatives and providing the necessary experimental protocols to empower independent investigation.

Introduction: The Enigma of 18-Methylmestranol

18-Methylmestranol ((17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol) is a synthetic steroid structurally related to mestranol.[1] Mestranol itself is a well-characterized prodrug, which undergoes demethylation in the liver to form the potent estrogen, ethinylestradiol.[2] Ethinylestradiol is the estrogenic component in many combined oral contraceptive pills.[2]

The introduction of a methyl group at the C-18 position of the steroid nucleus in 18-Methylmestranol raises critical questions about its biological activity. While direct experimental data on 18-Methylmestranol is scarce in publicly available literature, the structural modification is not trivial. Studies on related steroids suggest that modifications at the C-18 position can significantly alter receptor binding and biological potency. Therefore, an independent and thorough evaluation of 18-Methylmestranol's effects is not just a recommendation but a scientific necessity.

This guide will navigate the reader through a logical workflow for characterizing 18-Methylmestranol, beginning with its theoretical framework based on related compounds and culminating in detailed protocols for its empirical validation.

Comparative Landscape: Understanding the Context of 18-Methylmestranol

To appreciate the potential biological profile of 18-Methylmestranol, it is essential to compare it with its parent compound, its active metabolite, and other relevant estrogenic and progestogenic compounds.

The Parent Compound and its Active Metabolite: Mestranol and Ethinylestradiol
  • Mestranol: A synthetic estrogen that is biologically inactive until it is O-demethylated in the liver to ethinylestradiol.[2] This conversion is a critical step in its mechanism of action.

  • Ethinylestradiol: A potent synthetic estrogen that binds to and activates the estrogen receptor (ER).[2] Its high oral bioavailability and potency have made it a cornerstone of hormonal contraception.[3] Physiologically, mestranol is estimated to have 50% to 100% of the activity of ethinylestradiol, depending on the biological endpoint being measured.[4]

The Significance of the 18-Methyl Group

The key structural difference between mestranol and 18-Methylmestranol is the presence of an additional methyl group at the C-18 position. While direct data on 18-Methylmestranol is lacking, studies on other 18-methylated steroids provide valuable insights. For instance, the pharmacology of anabolic steroids has shown that methylation can significantly impact oral activity and metabolic stability.[5]

The addition of a methyl group can have several consequences:

  • Altered Receptor Binding: The methyl group can sterically hinder the binding of the steroid to its target receptor, potentially reducing its affinity and, consequently, its biological activity.

  • Modified Metabolism: The methyl group can influence the metabolic fate of the compound, potentially altering its conversion to active metabolites or its rate of clearance.

  • Changes in Agonist/Antagonist Profile: The conformational changes induced by the methyl group upon receptor binding could potentially shift the compound's activity from agonistic to antagonistic or vice versa.

A Broader Perspective: Other Relevant Steroids and Alternatives

A comprehensive evaluation of 18-Methylmestranol should also consider its potential interactions with other steroid receptors and compare its activity to a diverse range of compounds, including:

  • Progestins: Given its steroidal structure, it is crucial to assess any potential progestogenic or anti-progestogenic activity.

  • Phytoestrogens: Natural compounds like genistein and daidzein, found in soy products, exhibit weak estrogenic activity and can serve as interesting comparators.[6]

  • Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen and raloxifene exhibit tissue-selective estrogen agonist or antagonist activity, highlighting the complexity of estrogen receptor signaling.[6]

The following table summarizes the key characteristics of these comparators:

CompoundClassPrimary TargetKnown Activity
Mestranol Synthetic Estrogen (Prodrug)Estrogen Receptor (after conversion)Pro-drug of the potent estrogen ethinylestradiol.[2]
Ethinylestradiol Synthetic EstrogenEstrogen ReceptorPotent agonist with high oral bioavailability.[2]
Genistein PhytoestrogenEstrogen ReceptorWeak estrogenic activity.[6]
Daidzein PhytoestrogenEstrogen ReceptorWeak estrogenic activity.[6]
Tamoxifen SERMEstrogen ReceptorAntagonist in breast tissue, agonist in endometrium.
Progesterone Natural ProgestinProgesterone ReceptorThe primary natural progestogen.

Experimental Verification: A Step-by-Step Approach

To independently verify the biological effects of 18-Methylmestranol, a multi-tiered experimental approach is recommended, progressing from in vitro receptor binding and cell-based functional assays to in vivo models.

In Vitro Characterization: Unveiling Molecular Interactions

Rationale: These assays are the foundational step to determine if 18-Methylmestranol directly interacts with ER and PR and to quantify its binding affinity relative to known ligands.

Experimental Workflow:

Caption: Workflow for ER and PR competitive binding assays.

Detailed Protocol: Estrogen Receptor Competitive Binding Assay

  • Receptor Preparation: Utilize either commercially available recombinant human ERα and ERβ or prepare cytosol from estrogen-responsive tissues (e.g., immature rat uteri).

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-EDTA buffer) to maintain protein stability.

  • Competition Reaction: In a multi-well plate, combine a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) with a dilution series of 18-Methylmestranol. Include control wells with only the radioligand (total binding) and with the radioligand plus a high concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of 18-Methylmestranol that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) compared to a standard (e.g., 17β-estradiol).

Rationale: These assays determine whether the binding of 18-Methylmestranol to its receptor translates into a biological response, and whether this response is agonistic or antagonistic.

A. Estrogenic Activity: E-SCREEN and Reporter Gene Assays

  • E-SCREEN (Estrogen-Sensitive Cell Proliferation Assay): This assay utilizes the estrogen-dependent MCF-7 human breast cancer cell line. An increase in cell proliferation in the presence of 18-Methylmestranol would indicate estrogenic activity.

  • Estrogen Response Element (ERE)-Luciferase Reporter Assay: This assay uses cells co-transfected with an estrogen receptor expression vector and a reporter plasmid containing an ERE linked to a luciferase gene. Activation of the ER by 18-Methylmestranol will drive the expression of luciferase, which can be quantified.

Experimental Workflow for E-SCREEN Assay:

Caption: Workflow for the E-SCREEN cell proliferation assay.

B. Progestogenic Activity: T47D Cell Proliferation and PRE-Luciferase Reporter Assays

  • T47D Cell Proliferation Assay: Similar to the E-SCREEN, this assay uses the T47D human breast cancer cell line, which is responsive to progestins.

  • Progesterone Response Element (PRE)-Luciferase Reporter Assay: This assay is analogous to the ERE-luciferase assay but uses a PRE-driven reporter to measure the activation of the progesterone receptor.[7]

Detailed Protocol: ERE-Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293) and co-transfect with an ERα or ERβ expression vector and an ERE-luciferase reporter plasmid. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

  • Treatment: After transfection, treat the cells with a dilution series of 18-Methylmestranol and controls (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a fixed concentration of estradiol).

In Vivo Assessment: Evaluating Systemic Effects

Rationale: In vivo assays are crucial for understanding the integrated physiological response to a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale: The uterotrophic assay is a well-established and standardized in vivo assay for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Experimental Workflow:

Caption: Workflow for the in vivo uterotrophic assay.

Detailed Protocol: Uterotrophic Assay in Immature Female Rats

  • Animal Model: Use immature female rats (e.g., 21-22 days old).

  • Dosing: Administer 18-Methylmestranol via oral gavage or subcutaneous injection for three consecutive days. Include a vehicle control group and a positive control group (e.g., ethinylestradiol).

  • Necropsy: On the fourth day, euthanize the animals and carefully dissect out the uterus, avoiding the inclusion of the cervix and fallopian tubes.

  • Uterine Weight Measurement: Gently blot the uterus to remove excess fluid and record the wet weight.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Rationale: The McPhail test is a classical in vivo assay for determining the progestogenic activity of a compound by observing the endometrial proliferation in immature, estrogen-primed female rabbits.[3]

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a comprehensive and objective comparison of 18-Methylmestranol with other compounds.

Table for Summarizing and Comparing In Vitro Data:

CompoundERα RBA (%)ERβ RBA (%)E-SCREEN EC50 (nM)ERE-luc EC50 (nM)PR RBA (%)T47D Prolif. EC50 (nM)PRE-luc EC50 (nM)
18-Methylmestranol To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Mestranol
Ethinylestradiol
Genistein
Progesterone

Note: RBA is relative to 17β-estradiol for ER and progesterone for PR, both set at 100%.

Table for Summarizing and Comparing In Vivo Data:

CompoundUterotrophic Assay (Lowest Effective Dose)McPhail Test (Minimum Effective Dose)
18-Methylmestranol To be determinedTo be determined
Ethinylestradiol
Progesterone

Conclusion: The Path to Independent Verification

The lack of publicly available data on the biological effects of 18-Methylmestranol necessitates a thorough and independent investigation. This guide provides a scientifically rigorous framework for such an endeavor. By systematically applying the described in vitro and in vivo assays, researchers can elucidate the estrogenic and progestogenic profile of this novel synthetic steroid. The resulting data will not only contribute to a deeper understanding of structure-activity relationships in steroid pharmacology but also ensure that any future applications of 18-Methylmestranol are grounded in robust scientific evidence. The principles of expertise, authoritativeness, and trustworthiness demand nothing less.

References

  • Amerigo Scientific. 18-Methyl Mestranol. [Link]

  • Pharmaffiliates. Levonorgestrel - Impurity V. [Link]

  • Pediatric Oncall. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]

  • van der Vies, J. (1970). The pharmacology of the progestagens. Acta Endocrinologica, 64(Supplement_147), 7-33.
  • Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521. [Link]

  • PI & PI Biotech Inc. Levonorgestrel-PI. [Link]

  • Cleveland Clinic. Selective Estrogen Receptor Modulators (SERMs). (2023, February 3). [Link]

  • Wikipedia. Mestranol. [Link]

  • Taylor & Francis. Mestranol – Knowledge and References. [Link]

  • Wikipedia. Methyltestosterone. [Link]

  • PharmaCompass. Methyltestosterone | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Wikipedia. Tibolone. [Link]

  • Goldzieher, J. W. (1994). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 170(5 Pt 2), 1535–1541. [Link]

  • Lebech, P. E., & Svendsen, P. A. (1975). Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. Acta endocrinologica, 80(3), 570–577. [Link]

  • World Scientific. A Tale of Two Hormones. (2019, February 28). [Link]

  • Markiewicz, L., & Gurpide, E. (1997). Estrogenic and progestagenic activities of physiologic and synthetic androgens, as measured by in vitro bioassays. The Journal of steroid biochemistry and molecular biology, 62(5-6), 389–395. [Link]

  • Markiewicz, L., & Gurpide, E. (1994). Estrogenic and progestagenic activities coexisting in steroidal drugs: quantitative evaluation by in vitro bioassays with human cells. The Journal of steroid biochemistry and molecular biology, 48(1), 89–94. [Link]

  • van der Veen, F., & van der Velden, J. A. (1983). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicology and applied pharmacology, 71(2), 223–233. [Link]

  • Deranged Physiology. Pharmacology of corticosteroids. (2023, December 21). [Link]

  • ResearchGate. History of oral contraceptive drugs and their use worldwide. [Link]

  • van der Burg, B., van der Saag, P. T., & van der Kwast, T. H. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of molecular histology, 1-17. [Link]

  • Medscape. Anabolic Steroid Use and Abuse. (2024, December 5). [Link]

  • MDPI. Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of O-[3-18F-fluoropropyl]-α-methyl tyrosine in mesothelioma-bearing rodents. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of (+)-paeoveitol derivatives as novel antidepressants. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of O-[3-18F-fluoropropyl]-α-methyl Tyrosine in Mesothelioma-Bearing Rodents. [Link]

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